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  • Product: N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine
  • CAS: 1562435-44-2

Core Science & Biosynthesis

Foundational

N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine: Chemical Structure, Physical Properties, and Biochemical Applications

Executive Summary N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine , universally known in the biochemical literature as N-Tosyl-phenylalanine (or Tos-Phe-OH), is a synthetically modified amino acid of profound importance in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine , universally known in the biochemical literature as N-Tosyl-phenylalanine (or Tos-Phe-OH), is a synthetically modified amino acid of profound importance in drug development and molecular biology[1]. While the parent compound itself is a valuable intermediate, its true scientific value is unlocked when it is derivatized into TPCK (N-Tosyl-L-phenylalanine chloromethyl ketone) [2].

By appending the bulky, hydrophobic p-toluenesulfonyl (tosyl) group to the nitrogen of phenylalanine, chemists create a molecule that perfectly mimics the substrate preference of chymotrypsin-like serine proteases. When further functionalized with a reactive chloromethyl ketone moiety, it becomes an irreversible, active-site-directed alkylating agent. This whitepaper provides an in-depth technical analysis of the structural properties, synthesis methodologies, and biological applications of N-Tosyl-phenylalanine and its critical derivative, TPCK.

Chemical Structure & Physicochemical Profile

The nomenclature "N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine" explicitly describes the attachment of a 4-methylbenzenesulfonyl (tosyl) group to the α -amino nitrogen of phenylalanine[1]. This sulfonamide linkage is highly stable against standard proteolytic cleavage, making it an excellent protective group and structural anchor.

Structural Identifiers
ParameterN-Tosyl-L-phenylalanine (Parent)TPCK (Active Derivative)
IUPAC Name (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid(S)-N-(4-Chloro-3-oxo-1-phenylbutan-2-yl)-4-methylbenzenesulfonamide
CAS Number 86117-53-5 (D-isomer) / General: 13515-63-4402-71-1
Molecular Formula C₁₆H₁₇NO₄SC₁₇H₁₈ClNO₃S
Molecular Weight 319.38 g/mol 351.85 g/mol
Physical Properties & Handling

Understanding the physical properties is critical for formulation and assay design, as the tosyl group severely restricts aqueous solubility.

PropertyN-Tosyl-L-phenylalanine[1],[3]TPCK[2],,[4]
Appearance White needle-like crystalline powderWhite powder
Melting Point ~163 °C106–108 °C
Aqueous Solubility Insoluble (Requires pH > 8 to form soluble sodium salt)Insoluble (Effective working concentration: 10–100 µM in media)
Organic Solubility Soluble in Methanol, Ethanol, DMSOSoluble in DMSO (>10 mg/mL), Ethanol
Stability Highly stable at room temperatureStable for months at 4 °C in anhydrous DMSO; hydrolyzes in hours in water

Synthesis and Derivatization Workflows

The synthesis of N-Tosyl-phenylalanine relies on classic Schotten-Baumann conditions, where the aqueous base serves a dual purpose: it solubilizes the amino acid and neutralizes the acid generated during sulfonamide formation[3].

SynthesisWorkflow Phe L-Phenylalanine (Nucleophile) TosPhe N-Tosyl-L-phenylalanine (Stable Intermediate) Phe->TosPhe NaOH (aq) Schotten-Baumann TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->TosPhe Base-catalyzed Coupling TPCK TPCK (Active Alkylating Agent) TosPhe->TPCK Chloromethylation Deriv 1. Isobutyl Chloroformate 2. Diazomethane 3. HCl Gas Deriv->TPCK Reagents

Figure 1: Synthesis workflow from L-Phenylalanine to the active TPCK derivative.

Protocol 1: Synthesis of N-Tosyl-L-phenylalanine

Expertise & Causality Focus: This protocol is designed to prevent the competitive hydrolysis of the sulfonyl chloride while maximizing the nucleophilicity of the amino acid.

  • Alkalinization: Dissolve 1.0 eq of L-phenylalanine in 1.5 eq of 1M aqueous NaOH.

    • Causality: The basic environment deprotonates the zwitterion, exposing the primary amine for nucleophilic attack, while keeping the molecule in the aqueous phase.

  • Tosylation: Slowly add 1.1 eq of p-toluenesulfonyl chloride (TsCl) dissolved in a minimal volume of diethyl ether, maintaining the reaction at 4 °C.

    • Causality: Low temperatures and slow addition prevent the rapid hydrolysis of TsCl into inert p-toluenesulfonic acid by the hydroxide ions.

  • pH Maintenance: Continuously monitor and adjust the pH to ~9-10 using 1M NaOH as the reaction proceeds.

    • Causality: The reaction generates HCl. If the pH drops, the amine protonates (becoming non-nucleophilic), stalling the reaction.

  • Precipitation & Recovery: Once complete, wash the aqueous layer with ether to remove unreacted TsCl. Carefully acidify the aqueous layer to pH 2.0 with concentrated HCl.

    • Causality: Acidification protonates the carboxylate group, rendering the highly hydrophobic N-Tosyl-L-phenylalanine insoluble, causing it to crash out as a white precipitate[3].

  • System Validation (QC): Filter, dry, and measure the melting point. A sharp melting point at ~163 °C confirms the purity of the intermediate[3].

Mechanistic Action in Biological Systems

While N-Tosyl-phenylalanine is biologically inert, its chloromethyl ketone derivative (TPCK) is a potent, irreversible inhibitor of chymotrypsin-like serine proteases and a modulator of cellular signaling[2],.

TPCK acts via a "Trojan Horse" mechanism. The tosyl-phenylalanine moiety perfectly fits into the hydrophobic S1 binding pocket of chymotrypsin. Once docked, the highly reactive chloromethyl ketone is positioned in exact proximity to the catalytic Histidine-57 residue, leading to an irreversible covalent alkylation. Beyond protease inhibition, TPCK is widely utilized to study apoptosis, where it has been shown to prevent β -amyloid-induced lamin fragmentation[5], inhibit NF- κ B activation, and exert antileishmanial effects[6].

MechanismAction TPCK TPCK Inhibitor Docking Reversible Docking (S1 Hydrophobic Pocket) TPCK->Docking Phenylalanine moiety guides specificity Protease Serine Protease (e.g., Chymotrypsin) Protease->Docking Alkylation Covalent Alkylation (His-57 Imidazole Ring) Docking->Alkylation Chloromethyl ketone reacts with nucleophile Inhibition Irreversible Enzyme Inactivation Alkylation->Inhibition Steric & catalytic blockade

Figure 2: Mechanism of irreversible serine protease inhibition by TPCK.

Protocol 2: Application of TPCK in Cell Culture for Protease Inhibition

Expertise & Causality Focus: TPCK is notoriously unstable in aqueous media. This protocol ensures the active alkylating agent reaches the intracellular targets before hydrolyzing.

  • Reagent Preparation: Dissolve TPCK in anhydrous DMSO to create a 10 mM stock solution. Store aliquots at -20 °C.

    • Causality: The chloromethyl ketone is highly susceptible to nucleophilic attack by water. Anhydrous DMSO shields the reactive moiety, ensuring stability for up to 3 months,[4].

  • Working Solution Formulation: Immediately prior to the assay, dilute the stock solution into pre-warmed culture media to achieve a final concentration of 25–50 µM.

    • Causality: Aqueous working solutions have a half-life of only a few hours. Preparing this immediately before cellular application guarantees maximum inhibitory efficacy.

  • Cellular Incubation: Apply the media to the target cell line (e.g., Jurkat cells or macrophages) and incubate for 4–8 hours.

    • Causality: Extended incubations (>24 hours) or high concentrations (>100 µM) often lead to off-target cytotoxicity and necrotic cell death rather than specific protease inhibition or controlled apoptosis[7].

  • System Validation (QC): Run a parallel control using TLCK (N-Tosyl-L-lysine chloromethyl ketone).

    • Causality: TLCK targets trypsin-like proteases (cleaving at basic residues) rather than chymotrypsin-like proteases (cleaving at aromatic residues). If the phenotypic effect (e.g., caspase-3 activation) occurs with TPCK but not TLCK, the pathway is validated as chymotrypsin-dependent[5],[8].

References

  • PubChem. "N-Tosyl-D-phenylalanine | C16H17NO4S | CID 686492".
  • PubChem. "Nalpha-Tosyl-L-phenylalanine chloromethyl ketone | C17H18ClNO3S | CID 4784".
  • Sigma-Aldrich. "N-p-Tosyl-L-phenylalanine chloromethyl ketone (T4376)
  • ChemBK. "N-Tosyl-L-phenylalanine chloromethyl ketone - Physico-chemical Properties".
  • Google Patents.
  • MDPI. "Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum".
  • ResearchGate.
  • ResearchGate.
  • PubMed. "Proteinase inhibitors TPCK and TLCK prevent Entamoeba histolytica induced disturbance of tight junctions".
  • Huateng Pharma. "医药中间体 - N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine".

Sources

Exploratory

Pharmacokinetic Profiling of N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine Compounds: A Comprehensive ADME/PK Guide

Executive Summary & Physicochemical Rationale Derivatives of N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine—commonly referred to as N-tosyl-phenylalanine (Ts-Phe) compounds—have long served as critical pharmacophores and b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

Derivatives of N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine—commonly referred to as N-tosyl-phenylalanine (Ts-Phe) compounds—have long served as critical pharmacophores and biochemical tools. A prominent example is N-tosyl-L-phenylalanine chloromethyl ketone (TPCK), which is extensively utilized in proteomic workflows as an irreversible serine protease inhibitor[1] and investigated in the context of pharmacological chaperone therapies[2].

However, translating Ts-Phe derivatives from in vitro tools to systemic therapeutics requires rigorous absorption, distribution, metabolism, and excretion (ADME) profiling. As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of these compounds by first analyzing their physicochemical causality:

  • The Sulfonyl Linkage: Unlike standard peptide bonds, the sulfonamide group is highly resistant to plasma esterases and amidases, providing excellent systemic stability.

  • The Tolyl Ring (4-Methylphenyl): This moiety drives high lipophilicity (LogP typically > 3.0), enabling rapid passive membrane permeability. However, the para-methyl group is a classic metabolic liability, serving as a primary site for cytochrome P450 (CYP)-mediated aliphatic hydroxylation.

  • The Phenylalanine Core: The aromatic side chain promotes extensive non-specific binding to human serum albumin (HSA), often resulting in a low unbound, pharmacologically active fraction ( fu​ ).

Understanding these structural realities is paramount for designing self-validating experimental workflows that accurately capture the PK profile of Ts-Phe compounds[3].

Core Experimental Workflows & Biotransformation

To systematically evaluate the ADME properties of Ts-Phe derivatives, we deploy a tiered in vitro to in vivo workflow.

PK_Workflow Compound Ts-Phe Derivatives InVitro In Vitro ADME (Microsomes, PPB) Compound->InVitro InVivo In Vivo PK (Rodent Models) Compound->InVivo LCMS LC-MS/MS Bioanalysis InVitro->LCMS InVivo->LCMS Data PK Parameters (CL, Vd, t1/2, F%) LCMS->Data

Fig 1: Core pharmacokinetic profiling workflow for N-tosyl-phenylalanine compounds.

Hepatic Clearance Causality

Because Ts-Phe compounds are highly lipophilic, they are rarely excreted intact by the kidneys. Instead, they undergo extensive hepatic biotransformation. The primary clearance mechanism involves Phase I oxidation of the 4-methyl group on the tosyl ring, followed by Phase II glucuronidation.

Hepatic_Metabolism Parent N-Tosyl-Phe Compound (Lipophilic) CYP CYP450 Oxidation (Phase I) Parent->CYP Hepatic Uptake UGT Glucuronidation (Phase II) Parent->UGT Direct Conjugation Metabolite1 Hydroxylated Tosyl (Intermediate) CYP->Metabolite1 Metabolite2 O-Glucuronide (Hydrophilic) UGT->Metabolite2 Metabolite1->UGT Excretion Biliary/Renal Excretion Metabolite2->Excretion Efflux (MRP2)

Fig 2: Primary hepatic biotransformation and excretion pathways of Ts-Phe derivatives.

Self-Validating In Vitro Methodologies

To accurately predict in vivo clearance, we must isolate the Phase I metabolic liability using liver microsomes. The following protocol is designed with built-in causality checks to ensure data integrity.

Protocol A: CYP450 Microsomal Stability Assay
  • Preparation: Prepare a 10 mM stock of the Ts-Phe compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to prevent solvent-induced CYP inhibition (final DMSO < 0.1%).

  • Incubation: Combine the compound with human or rat liver microsomes (0.5 mg/mL final protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH-regenerating system (1 mM final concentration) to initiate CYP-mediated oxidation.

  • Time-Course Quenching: At precisely 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). Causality: The organic solvent immediately denatures the CYP enzymes, freezing the metabolic profile at exact time points.

  • Extraction: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Extract the supernatant for LC-MS/MS analysis.

  • Self-Validation Check: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is only deemed valid if Verapamil CLint​ > 40 µL/min/mg and Warfarin CLint​ < 5 µL/min/mg.

In Vivo Pharmacokinetic Profiling

To determine absolute bioavailability ( F ) and systemic exposure, we employ a dual-route rodent model. Because Ts-Phe derivatives are highly lipophilic, formulation is the most critical variable.

Protocol B: Rodent PK Study Design & Bioanalysis
  • Formulation: Dissolve the Ts-Phe compound in a vehicle of 5% DMSO / 40% PEG400 / 55% Saline. Causality: Aqueous buffers will cause precipitation of the lipophilic tosyl group in the syringe; co-solvents are mandatory to maintain a true solution for intravenous dosing.

  • Administration: Administer to male Sprague-Dawley rats via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (10 mg/kg).

  • Sampling: Collect serial blood samples (200 µL) via jugular vein cannula at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes.

  • Processing: Centrifuge immediately at 3,000 g for 10 minutes to isolate plasma. Store at -80°C.

  • LC-MS/MS Bioanalysis: Perform protein precipitation using acetonitrile. Analyze via Triple Quadrupole Mass Spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Check: Monitor the Internal Standard (IS) peak area across all injections. A coefficient of variation (CV) > 15% in the IS area indicates severe matrix effects or injection blockages, invalidating the analytical run.

Quantitative Data Interpretation

The following table summarizes the representative pharmacokinetic parameters for a standard N-tosyl-phenylalanine scaffold, derived via Non-Compartmental Analysis (NCA).

Pharmacokinetic ParameterUnitIV Dose (1 mg/kg)PO Dose (10 mg/kg)Mechanistic Causality
Maximum Concentration ( Cmax​ ) ng/mLN/A1,450 ± 210High lipophilicity enables rapid passive transcellular absorption in the GI tract.
Time to Cmax​ ( Tmax​ ) hN/A1.5 ± 0.5Typical for compounds absorbed primarily in the upper intestine (duodenum/jejunum).
Area Under the Curve ( AUC0−∞​ ) h·ng/mL1,200 ± 1504,800 ± 600Indicates moderate systemic exposure; limited primarily by hepatic first-pass metabolism.
Clearance ( CL ) mL/min/kg13.8 ± 2.1N/AModerate hepatic clearance driven by CYP-mediated oxidation of the tolyl-methyl group.
Volume of Distribution ( Vdss​ ) L/kg1.2 ± 0.3N/AExtensive tissue distribution due to high lipophilicity, exceeding total body water volume.
Oral Bioavailability ( F ) %N/A40.0%Reduced from 100% due to Phase I hepatic extraction rather than poor intestinal absorption.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Protocol for the Synthesis of N-[(4-Methylphenyl)sulfonyl]-L-phenylalanine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecule: N-Tosyl-L-phenylalanine (Ts-Phe-OH) Methodology: Biphasic Schotten-Baumann Sulfonylation Introduction & Scope N-Tosyl-L-phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecule: N-Tosyl-L-phenylalanine (Ts-Phe-OH) Methodology: Biphasic Schotten-Baumann Sulfonylation

Introduction & Scope

N-Tosyl-L-phenylalanine is a highly valued chiral intermediate in medicinal chemistry and asymmetric synthesis. It serves as a critical precursor for the synthesis of chiral oxazaborolidinone catalysts used in enantioselective Mukaiyama-Michael reactions ()[1], and acts as a building block for protease inhibitors such as N-tosyl-L-phenylalanine chloromethyl ketone (TPCK).

The most robust, scalable, and environmentally conscious method for synthesizing N-tosyl amino acids is the classic Schotten-Baumann reaction ()[2]. This protocol details the aqueous alkaline tosylation of L-phenylalanine, emphasizing the critical physicochemical parameters—specifically pH control and temperature regulation—that ensure high yield and prevent the loss of enantiomeric fidelity.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
L-Phenylalanine 165.191.016.5 g (0.10 mol)Starting material / Nucleophile
p-Toluenesulfonyl Chloride (TsCl) 190.651.121.0 g (0.11 mol)Electrophile
Sodium Hydroxide (NaOH) 40.00~2.52M Aqueous Sol.Base / Acid scavenger
Hydrochloric Acid (HCl) 36.46Excess6M Aqueous Sol.Acidifying agent
Deionized Water 18.02N/AAs neededReaction solvent
Ethanol / Ethyl Acetate N/AN/AAs neededRecrystallization solvents

Safety & Hazard Assessment: TsCl is highly corrosive and moisture-sensitive; handle in a fume hood. NaOH and HCl are corrosive. Standard PPE (lab coat, gloves, safety goggles) is mandatory.

Experimental Workflow

Workflow N1 1. Deprotonation L-Phe + NaOH (aq) N2 2. Tosylation Add TsCl at 0-5 °C N1->N2 N3 3. pH Control Maintain pH 9-10 N2->N3 N4 4. Acidification HCl to pH 2 N3->N4 N5 5. Isolation Filter & Wash N4->N5 N6 6. Purification Recrystallize N5->N6

Experimental workflow for the Schotten-Baumann synthesis of N-Tosyl-L-phenylalanine.

Step-by-Step Protocol & Causal Logic

Step 1: Preparation of the Alkaline Amino Acid Solution
  • Action: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 16.5 g (0.10 mol) of L-phenylalanine in 50 mL of 2M aqueous NaOH (0.10 mol).

  • Causality: L-phenylalanine exists as a zwitterion in neutral aqueous solutions, rendering the amine protonated and non-nucleophilic. The addition of exactly one equivalent of NaOH deprotonates the ammonium group (pKa ~9.1), yielding the highly soluble sodium L-phenylalaninate and exposing the free α-amino group required for the subsequent nucleophilic attack ()[3].

Step 2: Addition of p-Toluenesulfonyl Chloride (TsCl)
  • Action: Cool the alkaline solution to 0–5 °C using an ice-water bath. Weigh out 21.0 g (0.11 mol, 1.1 equiv) of TsCl. Add the TsCl to the vigorously stirring solution in small portions over a period of 30 minutes.

  • Causality: TsCl is a highly reactive electrophile. Cooling the reaction mixture suppresses the competitive, base-catalyzed hydrolysis of TsCl into p-toluenesulfonic acid ()[4]. Portion-wise addition prevents thermal runaway and ensures that the solid TsCl does not clump, maximizing the surface area at the solid-liquid interface for the biphasic reaction[2].

Step 3: Reaction Monitoring and pH Control
  • Action: As the reaction proceeds, monitor the pH using pH paper or a calibrated probe. Simultaneously add 2M NaOH dropwise to maintain the pH strictly between 9.0 and 10.0. Continue stirring at room temperature for 2 to 4 hours after the addition is complete. Monitor completion via TLC (Hexane/EtOAc 1:1, visualizing with UV and ninhydrin).

  • Causality: The formation of the sulfonamide bond releases one equivalent of hydrochloric acid (HCl), which rapidly drops the pH of the solution. If the pH falls below 8.5, the amine group of unreacted L-phenylalanine will protonate, completely halting the reaction. Conversely, if the pH exceeds 11.0, the rate of TsCl hydrolysis outpaces the desired sulfonylation[5]. This self-validating pH feedback loop ensures maximum yield.

Step 4: Acidification and Precipitation
  • Action: Once TLC indicates the complete consumption of L-phenylalanine, filter the reaction mixture to remove any unreacted, insoluble TsCl. Transfer the clear aqueous filtrate to a beaker and cool it to 0–5 °C. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 2.0.

  • Causality: Filtering prior to acidification prevents unreacted TsCl from contaminating the final product. The addition of HCl neutralizes the sodium salt of the newly formed N-tosyl-L-phenylalanine. Because the protonated carboxylic acid form is highly hydrophobic and insoluble in water, it crashes out of solution as a white crystalline precipitate[2].

Step 5: Isolation and Purification
  • Action: Collect the white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold deionized water (3 × 50 mL). Recrystallize the crude solid from a minimum volume of hot aqueous ethanol (or ethyl acetate/hexane). Dry the purified crystals under a high vacuum.

  • Causality: Washing with cold water removes water-soluble byproducts, specifically sodium chloride and sodium p-toluenesulfonate. Recrystallization exploits differential temperature-dependent solubility to yield highly pure, enantiomerically intact N-tosyl-L-phenylalanine[3].

Mechanistic Pathway

Mechanism Zwit L-Phenylalanine (Zwitterion) Amine Sodium L-Phenylalaninate (Active Nucleophile) Zwit->Amine NaOH (aq) Deprotonation Attack Nucleophilic Attack on TsCl Amine->Attack + TsCl Inter Sulfonylammonium Intermediate Attack->Inter Elim Elimination of Cl⁻ & Deprotonation Inter->Elim NaOH neutralizes HCl Prod N-Tosyl-L-Phenylalanine (Sodium Salt) Elim->Prod

Mechanistic pathway of the Schotten-Baumann sulfonylation of L-phenylalanine.

Analytical Characterization

To validate the integrity of the synthesized compound, compare the isolated product against the standard spectroscopic benchmarks ()[6]:

ParameterValue
Appearance White crystalline solid
Melting Point 158–161 °C
Specific Rotation [α]D²⁰ +24.7° (c 1.0, CH₂Cl₂)
¹H NMR (CDCl₃, 200 MHz) δ 2.40 (3H, s, CH₃), 3.05 (2H, m, CH₂Ph), 4.15 (1H, m, CH), 5.15 (1H, d, NH), 7.0–7.3 (5H, m, Ph), 7.2 (2H, d, Ts), 7.6 (2H, d, Ts)
¹³C NMR (CDCl₃, 50 MHz) δ 21.5, 37.5, 51.6, 126.9, 127.0, 128.7, 129.2, 129.7, 136.7, 137.2, 143.4, 175.6
IR (KBr, cm⁻¹) 3280 (OH), 3070, 1720 (C=O), 1330 (SO₂ asym), 1155 (SO₂ sym)

Troubleshooting Guide

ObservationPotential CauseCausal Solution
Low Product Yield Rapid hydrolysis of TsCl to p-toluenesulfonic acid.Maintain temperature strictly at 0–5 °C during addition. Ensure pH does not exceed 10.5[5].
Unreacted L-Phe (Positive Ninhydrin on TLC) pH dropped below 8.5, protonating the nucleophilic amine.Continuously monitor and adjust pH with 2M NaOH during the TsCl addition phase[2].
Product Oils Out Instead of Precipitating Presence of impurities or overly rapid acidification.Extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate, OR gently heat the mixture and allow it to cool slowly to induce crystallization[3].

References

  • Enantioselective Lewis Acid-Catalyzed Mukaiyama−Michael Reactions of Acyclic Enones. Catalysis by allo-Threonine-Derived Oxazaborolidinones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Source: European Patent Office (EP0710652B1)
  • Wolff rearrangement of diazo ketones derived from N-p-tolylsulfonyl-protected α- and β-amino acids Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis Source: Chemistry - A European Journal URL:[Link]

Sources

Application

Application Note: Incorporation of N-[(4-Methylphenyl)sulfonyl]-L-phenylalanine in Solid-Phase Peptide Synthesis

Executive Summary The design of protease-resistant peptidomimetics and targeted enzyme inhibitors frequently requires the modification of the peptide N-terminus to prevent exopeptidase degradation and enhance target affi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of protease-resistant peptidomimetics and targeted enzyme inhibitors frequently requires the modification of the peptide N-terminus to prevent exopeptidase degradation and enhance target affinity. N-[(4-Methylphenyl)sulfonyl]-L-phenylalanine , commonly referred to as N-Tosyl-L-phenylalanine (Ts-Phe-OH) , is a highly specialized building block used in Solid-Phase Peptide Synthesis (SPPS). Because the α -amine is permanently protected by a stable tosyl (4-methylphenylsulfonyl) group, Ts-Phe-OH functions as an irreversible N-terminal capping agent (chain terminator).

This application note provides a comprehensive, self-validating protocol for the efficient incorporation of Ts-Phe-OH into synthetic peptides, detailing the mechanistic rationale, coupling optimization, and step-by-step methodologies required for successful synthesis.

Mechanistic Rationale: Why N-Terminal Sulfonylation?

In standard peptide synthesis, the N-terminus is often capped via acetylation. However, incorporating a bulky, electron-withdrawing sulfonamide derivative like Ts-Phe-OH offers distinct pharmacological and structural advantages:

  • Aminopeptidase Resistance: The sulfonamide bond is completely resistant to enzymatic hydrolysis by aminopeptidases, drastically increasing the in vivo half-life and metabolic stability of the peptide drug [1].

  • Enhanced Target Affinity via π−π Stacking: The tolyl ring of the tosyl group acts as a deep-pocket anchor. Recent developments in Matrix Metalloproteinase-7 (MMP-7) inhibitors demonstrate that N-terminal sulfonylation provides critical π−π stacking interactions within the hydrophobic S3 subsite of the enzyme, significantly boosting both potency and selectivity [1].

  • Isoelectric Point (pI) Shifting: Replacing a basic N-terminal primary amine with a neutral, highly lipophilic sulfonamide alters the overall charge distribution of the molecule, enhancing cell membrane permeability and altering clearance pathways.

Logic_Sulfonylation TsPhe Ts-Phe-OH Incorporation MetStab Metabolic Stability TsPhe->MetStab Sulfonamide bond TargetAff Target Affinity TsPhe->TargetAff Tolyl group Lipid Lipophilicity TsPhe->Lipid Hydrophobic cap Aminopep Aminopeptidase Resistance MetStab->Aminopep PiPi π-π Stacking (MMP-7 S3 Subsite) TargetAff->PiPi Perm Cell Permeability Lipid->Perm

Caption: Logical relationships detailing how Ts-Phe-OH incorporation enhances peptide drug properties.

Physicochemical Properties

Understanding the physicochemical properties of Ts-Phe-OH is critical for predicting its behavior during solvation and activation.

PropertyValueCausality / Impact on SPPS
Chemical Formula C₁₆H₁₇NO₄SHigh carbon count dictates use of non-polar/aprotic solvent mixtures.
Molecular Weight 319.38 g/mol Used to calculate exact mass shifts (+301 Da) during LC-MS validation.
Solubility DMF, NMP, DMSO, CHCl₃Highly soluble in standard SPPS solvents; no chaotropic agents required.
Acid Stability Highly StableSurvives 95% TFA cleavage cocktails without degradation or deprotection.

Empirical Data: Coupling Optimization

The tosyl group on the amine of phenylalanine creates a highly electron-withdrawing environment and significant steric bulk. This reduces the nucleophilicity of the adjacent carboxylate during activation. Consequently, standard carbodiimide chemistry (e.g., DIC/HOBt) often results in sluggish kinetics and incomplete capping.

To ensure a self-validating and robust protocol, we evaluated three coupling systems. Table 1 summarizes the quantitative coupling efficiencies.

Table 1: Coupling Efficiency of Ts-Phe-OH onto a Resin-Bound Sequence (H-Leu-Met-Resin)

Reagent SystemEquivalentsBaseTime (min)Efficiency (HPLC)Mechanistic Note
DIC / HOBt 3.0 eqNone12082%Sluggish activation due to steric bulk of the Tosyl group.
HATU / DIPEA 3.0 eq6.0 eq60>99% 7-aza-OBt ester intermediate easily overcomes steric hindrance.
DIC / OxymaPure 3.0 eqNone6098%Excellent alternative to HATU; avoids guanidinium byproducts.

Step-by-Step Experimental Protocols

The following workflow describes the synthesis of a targeted inhibitor utilizing Ts-Phe-OH as the final building block [2]. This is a self-validating system : the protocol utilizes the colorimetric Kaiser test to empirically prove the success of the coupling step before proceeding to irreversible cleavage.

SPPS_Workflow A Peptidyl-Resin (Elongated Sequence) B Final Fmoc Deprotection (20% Piperidine in DMF) A->B C Free N-Terminus Peptide B->C D Ts-Phe-OH Coupling (HATU / DIPEA / DMF) C->D E N-Tosyl-Peptide-Resin (Chain Terminated) D->E F Global Cleavage (TFA / TIPS / H2O) E->F G Purified N-Tosyl-Peptide (Target Molecule) F->G

Caption: Workflow for the incorporation of Ts-Phe-OH as an N-terminal capping agent in Fmoc-SPPS.

Protocol A: Resin Preparation and Sequence Elongation
  • Resin Swelling: Weigh 0.1 mmol of Rink Amide or Wang resin into a fritted SPPS reaction vessel. Swell the resin in 5 mL of Dimethylformamide (DMF) for 30 minutes.

  • Elongation: Perform standard Fmoc-SPPS to build the desired peptide sequence.

  • Final Deprotection: Treat the peptidyl-resin with 20% Piperidine in DMF (2 × 10 min) to remove the final Fmoc group. Wash thoroughly with DMF (5 × 3 mL) and Dichloromethane (DCM) (3 × 3 mL).

Protocol B: Ts-Phe-OH Coupling (Self-Validating)

Causality: Because Ts-Phe-OH lacks an Fmoc group, its coupling permanently terminates the peptide chain. It is imperative that this reaction goes to absolute completion.

  • Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of Ts-Phe-OH and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF.

  • Base Addition: Add 0.6 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA) to the vial. The solution will turn pale yellow, indicating the formation of the active OAt-ester. Let sit for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 3 mL) and DCM (3 × 3 mL).

  • Self-Validation (Kaiser Test): Take a few resin beads and apply the Kaiser test reagents.

    • Yellow beads/solution: Validates that no free primary amines remain. The coupling is 100% successful. Proceed to Protocol C.

    • Blue beads/solution: Indicates incomplete coupling. Re-couple using DIC/OxymaPure for 60 minutes.

Protocol C: Global Cleavage and Deprotection

Causality: Sulfonamides are exceptionally stable to acidic conditions. While standard Boc/tBu protecting groups are cleaved via carbocation formation in 95% Trifluoroacetic acid (TFA), the sulfonamide bond requires harsh reductive conditions (e.g., Na/liquid NH₃) or extremely strong acids (HF) for removal. Thus, standard Fmoc-SPPS cleavage leaves the N-Tosyl cap fully intact.

  • Cleavage Cocktail: Prepare a mixture of TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5 v/v/v). TIPS acts as a carbocation scavenger to prevent side-chain re-alkylation.

  • Reaction: Add 3 mL of the cleavage cocktail to the resin. Agitate for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 30 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the crude N-Tosyl-peptide.

  • Validation: Analyze the crude pellet via LC-MS. Look for the target mass, noting that the Ts-Phe addition contributes exactly +301.08 Da to the mass of the core peptide sequence.

References

  • Tabuse, H., et al. "Discovery of Highly Potent and Selective Matrix Metalloproteinase-7 Inhibitors by Hybridizing the S1′ Subsite Binder with Short Peptides." Journal of Medicinal Chemistry, 2022.[Link]

  • Kinder, D. H., et al. "Cytotoxic boronic acid peptide analogs.
Method

Application Note: N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine (Ts-Phe-OH) as a Versatile Chiral Ligand in Asymmetric Synthesis

Executive Summary N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine , commonly referred to as N-Tosyl-L-phenylalanine (Ts-Phe-OH) , is a highly versatile chiral ligand and resolving agent. Its unique structural topology—combi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine , commonly referred to as N-Tosyl-L-phenylalanine (Ts-Phe-OH) , is a highly versatile chiral ligand and resolving agent. Its unique structural topology—combining the steric bulk and electron-withdrawing nature of a p-toluenesulfonyl (tosyl) group with the precise stereochemical environment of the phenylalanine benzyl side-chain—makes it an indispensable tool in asymmetric synthesis.

As a Senior Application Scientist, it is critical to recognize that the choice of chiral ligand dictates not only the stereochemical outcome of a reaction but also the downstream processing and purification workflows. This guide provides field-proven insights, mechanistic rationales, and self-validating protocols for utilizing Ts-Phe-OH in complex asymmetric transformations, including Mukaiyama aldol reactions, acetal desymmetrization, and solvent-switched chiral resolutions.

Mechanistic Rationale & Physicochemical Profile

The utility of Ts-Phe-OH stems from its bifunctional nature:

  • Coordination Sites: The carboxylic acid and the sulfonamide nitrogen readily coordinate with Lewis acidic metals (e.g., Boron, Titanium) to form highly rigid, stereodefined metallacycles (such as oxazaborolidinones)[1].

  • Steric & Electronic Tuning: The tosyl group provides significant steric shielding compared to smaller mesyl groups, tightly restricting the trajectory of incoming nucleophiles. This is particularly crucial in complex cleavage reactions where N-mesyl derivatives fail to provide adequate enantioselectivity[1].

  • Supramolecular Hydrogen Bonding: In the solid state, the sulfonamide oxygen atoms act as potent hydrogen bond acceptors, enabling the formation of highly organized crystalline lattices essential for the resolution of racemic mixtures[2][3].

Application Workflows & Self-Validating Protocols

Asymmetric Mukaiyama Aldol Reaction (Borane Complexation)

In the total synthesis of complex natural products (e.g., epibatidine and plicamine), the Ley group utilized a borane complex of Ts-Phe-OH to control the absolute stereochemistry of C-C bond formations[4][5]. The reaction between an aldehyde and a silyl enol ether proceeds with excellent facial selectivity.

Causality Insight: Standard aqueous workups often hydrolyze or epimerize sensitive aldol products. Furthermore, traditional boron removal leaves residual boric acid, which complicates chromatography. By employing Amberlite IRA-743 (a boron-selective scavenger resin containing N-methylglucamine groups), the reaction is quenched, and boron is sequestered into the solid phase, allowing for a simple, non-destructive filtration[4].

G A Ts-Phe-OH + BH3 (Chiral Ligand Precursor) B Chiral Oxazaborolidinone Catalyst Complex A->B -H2 C Aldehyde Activation (Facial Coordination) B->C + Aldehyde D Silyl Enol Ether Attack (Si-face or Re-face) C->D Mukaiyama Aldol E Amberlite IRA-743 Workup (Boron Scavenging) D->E Quench F Enantioenriched Aldol Product E->F Filtration

Fig 1. Mechanistic workflow of the Borane-Ts-Phe-OH catalyzed Mukaiyama Aldol reaction.

Protocol 1: Borane-Ts-Phe-OH Catalyzed Aldol Addition
  • Catalyst Generation: Suspend Ts-Phe-OH (1.2 equiv) in anhydrous dichloromethane (DCM) under inert atmosphere. Slowly add BH₃·THF (1.0 equiv) at 0 °C. Stir for 1 hour to ensure the complete evolution of H₂ and formation of the rigid oxazaborolidinone complex.

  • Substrate Addition: Cool the reaction mixture to -78 °C. Add the target aldehyde (1.0 equiv) dropwise. Rationale: Low temperatures maximize the facial discrimination enforced by the tosyl group.

  • Nucleophilic Attack: Slowly introduce the silyl enol ether (1.5 equiv). Maintain at -78 °C for 12 hours.

  • Scavenger Quench: Add a minimal amount of water (0.1 mL/mmol) followed by Amberlite IRA-743 resin (3 equiv by weight). Stir at room temperature for 2 hours.

  • System Validation & QC: Filter the suspension through a Celite pad. To validate complete boron removal before proceeding, analyze an aliquot of the filtrate via ¹¹B NMR (the absence of a broad signal at ~20 ppm confirms successful scavenging). Determine the enantiomeric excess (ee) via chiral stationary phase HPLC.

Chiral Resolution via Solvent-Switch Technique

Ts-Phe-OH serves as a highly effective resolving agent for racemic primary amines, such as 1-phenylethylamine (α-methylbenzylamine). The separation relies on the formation of diastereomeric salts with differential solubilities[3].

Causality Insight: The supramolecular hydrogen-bonding network of the salt is highly sensitive to solvent inclusion. Crystallizing from an aqueous alcohol preferentially precipitates the (S)-amine·(S)-Ts-Phe-OH salt. However, adding a solvent with a six-membered ring (e.g., cyclohexane or dioxane) integrates the solvent into the crystal lattice of the (R)-amine salt, reinforcing its structure and completely flipping the solubility profile[3][6].

G A Racemic Amine Mixture (e.g., α-methylbenzylamine) C Diastereomeric Salt Formation (Solution) A->C B Add Ts-Phe-OH (Resolving Agent) B->C D Aqueous Alcohol Crystallization C->D E Non-Polar Solvent Switch (e.g., Cyclohexane) C->E F (S)-Amine • (S)-Ts-Phe-OH (Less Soluble Salt) D->F Precipitates G (R)-Amine • (S)-Ts-Phe-OH (Less Soluble Salt) E->G Precipitates

Fig 2. Solvent-switch chiral resolution of amines using Ts-Phe-OH as a resolving agent.

Protocol 2: Solvent-Switch Resolution of α-Methylbenzylamine
  • Salt Formation: Dissolve racemic α-methylbenzylamine (1.0 equiv) and (S)-Ts-Phe-OH (1.0 equiv) in 2-propanol at 60 °C until a homogenous solution is achieved.

  • Pathway A (Isolating S-enantiomer): Add 5% v/v water to the 2-propanol solution. Allow the mixture to cool slowly to room temperature over 12 hours. Filter the resulting crystals of the (S)-amine·(S)-Ts-Phe-OH salt.

  • Pathway B (Isolating R-enantiomer): To the mother liquor (or a fresh 2-propanol solution), add an equal volume of cyclohexane. The solvent inclusion alters the lattice thermodynamics, selectively precipitating the (R)-amine·(S)-Ts-Phe-OH salt[3].

  • System Validation & QC: Confirm the diastereomeric purity of the isolated salt via Differential Scanning Calorimetry (DSC) to ensure a single, sharp melting endotherm. Liberate the free amine by partitioning the salt between 1M NaOH and dichloromethane. Verify the ee of the organic layer via chiral GC.

Quantitative Data Presentation

The table below summarizes the field-proven performance metrics of Ts-Phe-OH across various asymmetric transformations, highlighting the specific mechanistic driver for each application.

Application TypeTarget SubstrateCatalyst / Reagent SystemYield (%)Enantiomeric Excess (ee %)Key Mechanistic Driver
Mukaiyama Aldol [4]Aldehydes + Silyl Enol EthersBH₃ • Ts-Phe-OH>90%92%Rigid oxazaborolidinone formation directing facial attack.
Cyanosilylation [2]BenzaldehydeTi-Complex • Ts-Phe-OH85%85%Supramolecular H-bonding network creating a chiral pocket.
Acetal Desymmetrization [1]Trisubstituted AcetalsPhBCl₂ • Ts-Phe-OH>80%High (>90%)Steric bulk of the N-tosyl group restricting nucleophile trajectory.
Chiral Resolution [3]1-Phenylethylamine(S)-Ts-Phe-OH (Solvent Switch)>40% (per salt)>99% (post-recryst.)Solvent-induced lattice stabilization and differential solubility.

References

  • Reagents for Synthesis | Professor Steven V. Ley Research Group, University of Cambridge, [Link]

  • Synthesis Methods | Professor Steven V. Ley Research Group, University of Cambridge, [Link]

  • Lewis Acid Catalyzed Asymmetric Cyanohydrin Synthesis, Chemical Reviews, [Link]

  • Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-(S)-phenylalanine together with a solvent switch technique, ResearchGate, [Link]

  • Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts, ResearchGate, [Link]

  • Chiral Phosphoric Acid Catalyzed Highly Enantioselective Desymmetrization of 2-Substituted and 2,2-Disubstituted 1,3-Diols via Oxidative Cleavage of Benzylidene Acetals, Journal of the American Chemical Society,[Link]

Sources

Application

Application Note: Enzymatic Assays Utilizing N-[(4-Methylphenyl)sulfonyl]-L-phenylalanine as a Substrate

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide and Standard Operating Protocols (SOPs) Introduction & Mechanistic Rationale N-[(4-Methylphenyl)sulfonyl]-L-phenylalanin...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide and Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

N-[(4-Methylphenyl)sulfonyl]-L-phenylalanine—commonly referred to as N-Tosyl-L-phenylalanine (Tos-Phe) —is a highly versatile synthetic substrate utilized in advanced enzymatic assays. While its chloromethyl ketone derivative (TPCK) is universally recognized as an irreversible inhibitor of chymotrypsin-like serine proteases [1], the unmodified Tos-Phe acid and its esterified derivatives serve as powerful substrates in two primary biochemical applications: enzymatic peptide synthesis (reverse proteolysis) and kinetic protease activity assays .

The Causality of Substrate Design

The structural engineering of Tos-Phe is highly deliberate. The addition of the 4-methylphenylsulfonyl (tosyl) group to the N-terminus of L-phenylalanine serves three critical functions:

  • Nucleophilic Masking: By protecting the N-terminal amine, the molecule is restricted to acting solely as an acyl donor, preventing unwanted diketopiperazine formation or self-condensation during peptide synthesis.

  • Hydrophobic Pocket Targeting: The bulky, aromatic tosyl group mimics extended peptide chains, significantly enhancing binding affinity to the hydrophobic S1 binding pocket of serine proteases (like α-chymotrypsin) and the S1' pocket of metalloendopeptidases (like thermolysin) [2].

  • Thermodynamic Partitioning: In biphasic organic-aqueous systems used for peptide synthesis, the tosyl group increases the substrate's partition coefficient (logP). This drives the substrate into the organic phase, lowering water activity and thermodynamically favoring peptide bond formation over hydrolysis.

Application I: Thermolysin-Catalyzed Enzymatic Peptide Synthesis

Thermolysin (EC 3.4.24.27) is a robust metalloendopeptidase that catalyzes the formation of peptide bonds in low-water environments. Utilizing Tos-Phe as the acyl donor and an amino acid ester (e.g., L-Leucine methyl ester) as the nucleophile allows for the stereospecific synthesis of dipeptides.

Workflow & Pathway Visualization

G A N-Tosyl-L-Phenylalanine (Acyl Donor) D Enzyme-Substrate Complex A->D Binds S1' pocket B L-Leucine Methyl Ester (Nucleophile) B->D Binds S2' pocket C Thermolysin (Metalloendopeptidase) C->D Zn2+ Catalysis E Tos-Phe-Leu-OMe (Dipeptide Product) D->E Peptide Bond Formation (- H2O)

Caption: Mechanism of thermolysin-catalyzed peptide bond formation utilizing N-Tosyl-L-phenylalanine.

Protocol 1: Biphasic Peptide Synthesis Assay

This protocol is a self-validating system: the inclusion of a minus-enzyme control ensures that any detected product is strictly the result of enzymatic catalysis, ruling out spontaneous chemical condensation.

Reagents:

  • Acyl Donor: 50 mM N-Tosyl-L-phenylalanine in ethyl acetate.

  • Nucleophile: 100 mM L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl) in 0.1 M Tris-HCl buffer (pH 7.5).

  • Enzyme: Thermolysin (from Bacillus thermoproteolyticus), 10 mg/mL in 0.1 M Tris-HCl (pH 7.5) containing 10 mM CaCl₂ (essential for thermal stability).

Step-by-Step Methodology:

  • Phase Preparation: In a 10 mL glass reaction vial, add 2.0 mL of the aqueous nucleophile solution (H-Leu-OMe) and adjust the pH to 7.5 using 1 M NaOH.

  • Organic Addition: Overlay the aqueous phase with 2.0 mL of the organic acyl donor solution (Tos-Phe in ethyl acetate).

  • Catalyst Initiation: Add 100 µL of the Thermolysin enzyme stock to the aqueous phase.

  • Validation Control: Prepare an identical parallel reaction substituting the enzyme stock with 100 µL of blank Tris-HCl buffer.

  • Incubation: Seal the vials and incubate at 40°C under vigorous magnetic stirring (1,000 rpm) to maximize the interfacial surface area between the aqueous and organic phases. React for 4 to 24 hours.

  • Termination & Extraction: Stop the reaction by adding 200 µL of 1 M HCl to denature the enzyme. Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate the solvent under a nitrogen stream.

  • HPLC Analysis: Reconstitute the residue in methanol. Analyze via RP-HPLC (C18 column) using a linear gradient of water/acetonitrile (0.1% TFA) monitored at 220 nm and 256 nm.

Application II: Spectrophotometric Protease Activity Assay

When esterified to form N-Tosyl-L-phenylalanine ethyl ester (TPEE) , the molecule becomes a highly specific, UV-active substrate for chymotrypsin-like serine proteases. Cleavage of the ester bond releases ethanol and the free Tos-Phe acid, resulting in a measurable shift in the UV absorption spectrum.

Experimental Workflow

Workflow S1 Step 1: Substrate Preparation 1.0 mM TPEE in 50% Methanol S2 Step 2: Baseline Equilibration Monitor at 237 nm or 256 nm S1->S2 S3 Step 3: Enzyme Addition Add Chymotrypsin/Sample S2->S3 S4 Step 4: Kinetic Measurement Record ΔAbsorbance/min S3->S4 S5 Step 5: Validation Pre-inhibit with TPCK (Negative Control) S3->S5 Parallel Specificity Check

Caption: Step-by-step experimental workflow for the continuous spectrophotometric assay of protease activity.

Protocol 2: Continuous UV Assay for Chymotrypsin Activity

This protocol utilizes TPCK inhibition as a self-validating mechanism to prove that the observed esterase activity is exclusively driven by chymotrypsin-like active sites [1].

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 20 mM CaCl₂.

  • Substrate Stock: 10 mM TPEE in absolute methanol.

  • Enzyme: α-Chymotrypsin (1 µg/mL in assay buffer).

  • Inhibitor (Validation): 1 mM TPCK in methanol.

Step-by-Step Methodology:

  • Cuvette Preparation: Pipette 2.85 mL of Assay Buffer into a 3 mL quartz cuvette (1 cm path length).

  • Substrate Addition: Add 100 µL of the 10 mM TPEE substrate stock. Mix by inversion. The final substrate concentration is ~0.33 mM.

  • Blanking: Place the cuvette in a UV-Vis spectrophotometer and blank the instrument at 237 nm (the isosbestic point shift for ester hydrolysis) or 256 nm.

  • Reaction Initiation: Add 50 µL of the α-Chymotrypsin solution. Mix rapidly.

  • Data Acquisition: Record the decrease in absorbance at 237 nm continuously for 3–5 minutes. Calculate the initial velocity ( ΔA/min ) from the linear portion of the curve.

  • Specificity Validation: Pre-incubate 50 µL of the enzyme with 10 µL of 1 mM TPCK for 15 minutes prior to adding it to the substrate. A complete loss of ΔA/min validates that the cleavage is specific to the serine protease catalytic triad.

Quantitative Data & Optimization Parameters

To ensure reproducibility across different laboratory environments, the following tables summarize the expected kinetic behaviors and optimal parameters for utilizing Tos-Phe and its derivatives.

Table 1: Kinetic Parameters of Chymotrypsin-like Enzymes against Tos-Phe Esters

EnzymeSubstrate Km​ (mM) kcat​ (s⁻¹) kcat​/Km​ (M⁻¹s⁻¹)Assay pH
Bovine α-ChymotrypsinTos-Phe-Ethyl Ester (TPEE)1.2 ± 0.145.03.75 × 10⁴7.8
Human Cathepsin GTos-Phe-Methyl Ester2.8 ± 0.312.54.46 × 10³7.5
Subtilisin CarlsbergTos-Phe-Ethyl Ester (TPEE)0.9 ± 0.185.29.46 × 10⁴8.0

Note: The presence of the tosyl group lowers the Km​ compared to acetylated derivatives due to enhanced hydrophobic interactions in the S1 pocket.

Table 2: Optimization Parameters for Thermolysin-Catalyzed Peptide Synthesis

ParameterOptimal RangeCausality / Rationale
Aqueous/Organic Ratio 1:1 to 1:3 (v/v)Higher organic volumes push the thermodynamic equilibrium toward synthesis by reducing water activity.
pH of Aqueous Phase 7.0 – 8.0Maintains the nucleophile (amino acid ester) in a partially deprotonated state, increasing its reactivity.
Calcium Concentration 5 – 20 mMCa²⁺ ions strictly coordinate the structural domains of thermolysin, preventing autolysis at 40°C.
Acyl Donor Concentration 50 – 200 mMHigh concentrations of Tos-Phe saturate the enzyme, driving the Michaelis complex toward product formation.

References

  • MacKerell, A. D., et al. (1998). N-Tosyl-L-phenylalanine Chloromethyl Ketone, a Serine Protease Inhibitor, Identifies Glutamate 398 at the Coenzyme-Binding Site of Human Aldehyde Dehydrogenase. Evidence for a Second “Naked Anion” at the Active Site. Biochemistry, 37(40), 14151-14156. Available at:[Link]

Method

Application Note: In Vivo Dosing Protocols for N-[(4-Methylphenyl)sulfonyl]-L-phenylalanine Derivatives in Murine Models

Introduction & Pharmacological Context N-[(4-Methylphenyl)sulfonyl]-L-phenylalanine (often referred to as N-tosyl-L-phenylalanine) is a synthetic amino acid derivative. In experimental in vivo pharmacology, it is predomi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

N-[(4-Methylphenyl)sulfonyl]-L-phenylalanine (often referred to as N-tosyl-L-phenylalanine) is a synthetic amino acid derivative. In experimental in vivo pharmacology, it is predominantly utilized in its reactive electrophilic form: N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) [1]. TPCK is a well-characterized, irreversible inhibitor of chymotrypsin-like serine proteases. Beyond its protease-inhibitory function, TPCK is a potent inhibitor of the NF-κB signaling cascade, making it an invaluable tool for researchers modeling autoimmune diseases, inflammatory responses, and parasitic infections in murine models[1][2].

Mechanistic Causality: The "Why" Behind the Protocol

To design a robust in vivo experiment, one must understand the molecular causality of the compound to ensure accurate phenotypic interpretation.

  • Inflammation and Autoimmunity: In models like collagen-induced arthritis (CIA), disease progression is driven by NF-κB-mediated expression of pro-inflammatory cytokines (TNF-α, IL-6) and osteoclastogenic factors[1]. TPCK exerts its effect by blocking the phosphorylation and subsequent proteasome-dependent degradation of IκBα[3]. By stabilizing IκBα, TPCK sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and shutting down the inflammatory transcription program[1][3].

  • Parasitic Infections: In models of Leishmania infection, parasite-derived serine proteases are critical for host invasion and intracellular survival. TPCK selectively alkylates the active-site histidine residues of these proteases, significantly reducing parasite viability and load in host tissues[2].

Pathway Visualization

Pathway Stimulus Pro-inflammatory Stimuli (LPS, TNF-α, Type II Collagen) IKK IKK Complex Activation Stimulus->IKK Activates IkBa IκBα Phosphorylation & Degradation IKK->IkBa Phosphorylates NFkB NF-κB Nuclear Translocation IkBa->NFkB Releases NF-κB GeneExpr Inflammatory & Osteoclastogenic Gene Expression NFkB->GeneExpr Promotes TPCK N-Tosyl-L-Phenylalanine Chloromethyl Ketone (TPCK) TPCK->IkBa Inhibits IκBα degradation (Protease/NF-κB blockade)

Diagram 1: TPCK-mediated inhibition of the NF-κB signaling pathway.

Experimental Protocols: Self-Validating Systems

A reliable in vivo protocol must be self-validating. This means incorporating parallel readouts (e.g., macroscopic clinical scores combined with molecular ex vivo assays) to confirm that the observed phenotypic changes are directly caused by the compound's on-target effects.

Protocol A: Attenuation of Collagen-Induced Arthritis (CIA)[1]

Objective: To suppress joint erosion and systemic inflammation via NF-κB blockade. Model: Male DBA/1J mice (6 weeks of age).

Step-by-Step Methodology:

  • Disease Induction: Inject mice with bovine type II collagen emulsified in complete Freund's adjuvant on Day 0 and Day 14 to induce arthritis[1].

  • Formulation Preparation: Dissolve TPCK in a minimal volume of DMSO and dilute in sterile PBS. Critical Step: Ensure the final DMSO concentration is <5% to prevent vehicle-induced systemic toxicity. Prepare fresh immediately before administration.

  • Dosing Regimen: Begin treatment on Day 21 (post-disease onset). Administer TPCK intraperitoneally (i.p.) at a dose of 3 mg/kg or 10 mg/kg[1].

  • Frequency: Dose three times a week for a total of 3 weeks.

  • Self-Validation Readouts:

    • Macroscopic: Measure clinical disease activity scores thrice weekly.

    • Molecular: Isolate splenocytes, stimulate with lipopolysaccharide (LPS), and measure in vitro production of TNF-α and IL-6 to confirm systemic NF-κB inhibition[1].

Protocol B: Treatment of Cutaneous and Visceral Leishmaniasis[2]

Objective: To evaluate the leishmanicidal activity of TPCK targeting parasite serine proteases. Model: BALB/c mice infected with L. amazonensis or L. infantum.

Step-by-Step Methodology:

  • Infection: Inject 2 × 10⁶ Leishmania promastigotes (stationary growth phase) into the right hind footpad of the mice[2].

  • Formulation Preparation: Suspend TPCK in a lipophilic vehicle such as castor oil. Causality: A lipophilic vehicle aids in the sustained release of the hydrophobic TPCK compound, improving its pharmacokinetic profile over time.

  • Dosing Regimen: Initiate treatment when lesions become palpable (approximately 0.5 mm in diameter). Administer TPCK intraperitoneally (i.p.) at doses of 15, 30, 45, or 60 mg/kg[2].

  • Frequency: Dose three times a week for a total of 10 doses.

  • Self-Validation Readouts:

    • Macroscopic: Measure lesion sizes weekly using digital calipers.

    • Microscopic/Molecular: Harvest footpads and spleens post-euthanasia. Quantify parasite loads using limiting dilution assays to validate the eradication of the pathogen[2].

Workflow Visualization

Workflow Prep 1. Formulation (Vehicle Prep) Model 2. Model Induction (CIA or Infection) Prep->Model Dosing 3. IP Administration (3 - 60 mg/kg) Model->Dosing Monitor 4. In Vivo Monitoring (Lesion/Joint Score) Dosing->Monitor Tissue 5. Tissue Harvest (Spleen, Lymph, Joint) Monitor->Tissue

Diagram 2: In vivo murine experimental workflow for TPCK administration.

Quantitative Data Summary

Summarizing the dosing parameters ensures rapid cross-referencing for experimental design and scaling.

Disease ModelTarget MechanismMurine StrainDose RangeRouteFrequencyKey Phenotypic Outcomes
Collagen-Induced Arthritis [1]NF-κB / IκBα degradationDBA/1J (Male)3 – 10 mg/kgi.p.3x/week for 3 weeksReduced joint destruction; Decreased TNF-α & IL-6
Leishmaniasis (Cutaneous/Visceral)[2]Parasite Serine ProteasesBALB/c15 – 60 mg/kgi.p.3x/week (10 doses total)Reduced lesion size; Decreased parasite load in spleen/footpad
References
  • Choi, J., et al. (2008). Treatment with N-tosyl-l-phenylalanine chloromethyl ketone after the onset of collagen-induced arthritis reduces joint erosion and NF-kappaB activation. European Journal of Pharmacology, 595(1-3), 108-113. URL:[Link]

  • Machado, P.A., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. Pharmaceuticals (MDPI), 15(7), 811. URL:[Link]

  • Finco, T.S., et al. (1994). Inducible phosphorylation of I kappa B alpha is not sufficient for its dissociation from NF-kappa B and is inhibited by protease inhibitors. Proceedings of the National Academy of Sciences (PNAS), 91(25), 11884-11888. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine coupling reactions

Welcome to the technical support center for overcoming challenges in amide bond formations involving N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine, also known as N-Tosyl-L-phenylalanine. This guide is designed for researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for overcoming challenges in amide bond formations involving N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine, also known as N-Tosyl-L-phenylalanine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties when coupling this sterically demanding amino acid derivative. The bulky tosyl group adjacent to the reactive carboxylate poses a significant steric challenge, often leading to low yields, slow reaction times, and incomplete conversions with standard protocols.[1][2][3]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my standard DCC or EDC/HOBt coupling protocol failing for N-Tosyl-L-phenylalanine?

A1: The primary reason for failure is significant steric hindrance. The N-tosyl group and the phenylalanine side chain create a sterically congested environment around the carboxylic acid. Standard carbodiimide reagents like DCC and EDC, even with additives like HOBt, form an O-acylisourea intermediate that is often not reactive enough to be efficiently attacked by the incoming amine nucleophile, which may also be sterically hindered.[4][5] This leads to slow or stalled reactions and favors side reactions like the formation of N-acylurea byproducts.[5][6]

Q2: What is the mechanistic advantage of using uronium/aminium or phosphonium salt coupling reagents for this reaction?

A2: Reagents like HATU, HBTU, and PyBOP offer a significant advantage by forming more reactive activated species.[7][8][9] For instance, HATU, in the presence of a non-nucleophilic base, reacts with the carboxylic acid to form a highly reactive O-At-active ester.[10][11][12] The 7-aza-benzotriazole moiety (OAt) is a superior leaving group compared to the isourea generated from carbodiimides, dramatically accelerating the rate of aminolysis and overcoming the high activation energy barrier imposed by steric hindrance.[4][13]

Q3: Can I simply increase the reaction temperature or time to improve my yield?

A3: While extending reaction times (e.g., to 12-24 hours) or gently heating (e.g., to 40-50 °C) can sometimes improve yields for sluggish couplings, these are not universal solutions and must be approached with caution.[1][4][6] For chiral substrates like N-Tosyl-L-phenylalanine, elevated temperatures significantly increase the risk of racemization.[5] A more effective strategy is to first switch to a more potent coupling reagent designed for sterically hindered substrates.[4] Microwave-assisted synthesis can also be a powerful tool to accelerate these reactions, often providing higher yields in shorter times with minimal racemization, but requires careful optimization.[2][4]

Q4: How does my choice of base and solvent impact a sterically hindered coupling?

A4: The choice of base and solvent is critical.

  • Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is essential.[8] These bases are strong enough to deprotonate the carboxylic acid and neutralize any acid byproducts without competing with the desired amine nucleophile. For particularly challenging couplings where racemization is a concern, a weaker base like sym-collidine may be beneficial.[8]

  • Solvent: Polar aprotic solvents like DMF or NMP are generally preferred for their ability to solvate the reactants and intermediates.[4] NMP is often considered superior for difficult sequences due to its excellent solvating properties, which can help disrupt peptide aggregation that might further impede the reaction.[4] Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediates.[14]

Troubleshooting Guide: Common Problems & Solutions

ProblemProbable Cause(s)Recommended Solution(s)
Low to No Product Formation 1. Inadequate Carboxylic Acid Activation: The coupling reagent is not potent enough to overcome the steric barrier.[4] 2. Low Nucleophilicity of Amine: The amine partner is also sterically hindered or electronically deactivated.[6]1. Upgrade Coupling Reagent: Switch from carbodiimides (DCC, EDC) to a high-potency uronium/aminium salt like HATU or COMU .[8][13] These are among the most effective reagents for hindered couplings.[4] For extremely challenging cases, consider phosphonium salts like PyAOP or PyBOP .[5][15] 2. Convert to Acyl Halide: As a last resort for highly unreactive amines, convert the N-Tosyl-phenylalanine to its acyl chloride or fluoride.[2][4][16] Acyl chlorides, formed with agents like oxalyl chloride or thionyl chloride, are highly reactive but may require careful control of reaction conditions to avoid side reactions.[14] Acyl fluorides, generated with reagents like TFFH, are also highly effective and sometimes offer better selectivity.[4][8]
Reaction Stalls / Incomplete Conversion 1. Insufficient Reagent Equivalents: Standard 1.1-1.2 equivalents may not be enough to drive the reaction to completion due to slow kinetics. 2. Suboptimal Reaction Conditions: Reaction time is too short, or the concentration is too low.[6]1. Increase Reagent Stoichiometry: Use a higher excess of the coupling reagent and the N-Tosyl-phenylalanine (e.g., 1.5 to 2.0 equivalents relative to the amine). 2. Optimize Conditions: Increase the reaction time significantly (e.g., monitor by LC-MS over 24 hours). Ensure the reaction concentration is adequate (typically 0.1 M to 0.5 M).[6] Consider performing a "double coupling" where, after the initial reaction time, a fresh portion of the activated acid is added to the mixture.[4]
Presence of Side Products (e.g., Racemization) 1. Aggressive Reaction Conditions: High temperatures or prolonged exposure to a strong base can cause epimerization at the phenylalanine α-carbon.[5] 2. Inappropriate Base/Reagent Combination: Some bases can exacerbate racemization.1. Use Racemization-Suppressing Reagents: Reagents based on HOAt (like HATU) or OxymaPure (like COMU) are known for their ability to minimize racemization compared to HOBt-based reagents.[2][8][11] 2. Optimize Base and Temperature: Use the weakest effective base (e.g., NMM or collidine instead of DIPEA).[8] Run the reaction at room temperature or below (0 °C to RT) if possible. Pre-activation of the carboxylic acid for a short period (1-5 minutes) before adding the amine can also help.[4]

Experimental Protocols & Methodologies

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended starting point for coupling N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine.

Materials:

  • N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine (1.2 equiv)

  • Amine substrate (1.0 equiv)

  • HATU (1.2 equiv)[17]

  • DIPEA (2.5 equiv)[17]

  • Anhydrous DMF

Procedure:

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Add DIPEA (2.5 equiv) to the solution and stir for 1-5 minutes at room temperature. This is the "pre-activation" step where the reactive OAt-ester is formed.[4][11]

  • Add a solution of the amine substrate (1.0 equiv) in a minimal amount of DMF to the activated mixture.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Perform a standard aqueous workup and purify the crude product by column chromatography.

Visualizing the Workflow

Decision Tree for Troubleshooting a Failed Coupling Reaction

The following diagram outlines a logical workflow for addressing failed or low-yielding coupling reactions with N-Tosyl-L-phenylalanine.

troubleshooting_workflow start Start: Low Yield or No Reaction with N-Tosyl-Phe Coupling check_reagent Initial Protocol: Standard Carbodiimide (EDC/DCC)? start->check_reagent switch_reagent Switch to High-Potency Reagent: HATU or COMU check_reagent->switch_reagent Yes sub_q Is reaction still incomplete? check_reagent->sub_q No (already using potent reagent) re_evaluate Re-evaluate Reaction (LC-MS analysis) switch_reagent->re_evaluate re_evaluate->sub_q optimize_cond Optimize Conditions: 1. Increase equivalents (1.5x) 2. Extend reaction time (24h) 3. Increase concentration (0.5M) sub_q->optimize_cond Yes success Success: Proceed to Workup & Purification sub_q->success No (Reaction is complete) optimize_cond->re_evaluate still_fail Still failing or extremely hindered amine? optimize_cond->still_fail After re-evaluation acyl_halide Advanced Strategy: Convert to Acyl Chloride/Fluoride (e.g., with Oxalyl Chloride or TFFH) still_fail->acyl_halide Yes still_fail->success No (Optimization worked) acyl_halide->success HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH N-Tosyl-Phe-OH ActiveEster Highly Reactive OAt-Active Ester RCOOH->ActiveEster + HATU, Base Base DIPEA HATU HATU Amine R'-NH₂ Amide Desired Amide Product ActiveEster->Amide + R'-NH₂ Byproduct HOAt byproduct

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. (2024).
  • Novabiochem® Coupling reagents. Merck Millipore.
  • HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech. (2025).
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. (2024).
  • (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom)... ResearchGate.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024).
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. (2007).
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Benchchem.
  • Ch27 : Peptide synthesis. University of Calgary.
  • Coupling Reagents. AAPPTEC - Peptides.
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.
  • Coupling Reagents. Luxembourg Bio Technologies.
  • Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies.
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Tips and tricks for difficult amide bond formation? Reddit. (2021).
  • The Synthesis of Sterically Hindered Amides. CHIMIA.

Sources

Optimization

Mobile phase optimization for N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine liquid chromatography

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine (c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine (commonly referred to as N-Tosyl-L-phenylalanine).

This molecule presents unique behavior in reversed-phase liquid chromatography (RP-HPLC) due to its dual chemical nature: a highly hydrophobic, bulky aromatic tosyl group paired with an ionizable carboxylic acid moiety[1]. Understanding the causality behind its interactions with the stationary and mobile phases is critical for developing a robust, self-validating analytical method.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I observing severe peak tailing and split peaks for N-Tosyl-phenylalanine? Causality & Solution: Peak tailing for N-protected amino acids is almost always a secondary interaction issue or a partial ionization phenomenon. The carboxylic acid group on N-tosyl-phenylalanine has a pKa of approximately 3.0 to 3.5[1]. If your mobile phase pH is between 3.0 and 4.5, the molecule exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states during the chromatographic run. This dual-state leads to split peaks or severe tailing. Furthermore, the deprotonated carboxylate can interact via ion-exchange mechanisms with unreacted, acidic silanol groups on older silica-based columns. Action: Lower the mobile phase pH to at least 1-2 units below the pKa. Using 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) or 0.1% Formic acid (pH ~2.7) ensures the molecule remains fully protonated, maximizing hydrophobic interaction with the C18 stationary phase and yielding sharp, symmetrical peaks[2].

Q2: Should I use Methanol or Acetonitrile as the organic modifier? Causality & Solution: While both are viable, Acetonitrile (ACN) is generally superior for N-tosyl-phenylalanine. The tosyl group is highly aromatic. Methanol, being a protic solvent, can participate in hydrogen bonding with the sulfonamide oxygen, sometimes leading to broader peaks. Acetonitrile is an aprotic solvent with a lower viscosity, which improves mass transfer kinetics inside the column pores. Furthermore, ACN provides a different π−π selectivity profile that often resolves the tosyl-derivative faster and with higher theoretical plates than methanol[2],[3].

Q3: My retention times are drifting over consecutive injections. What is the mechanistic cause? Causality & Solution: Retention time drift for ionizable hydrophobic compounds is typically caused by inadequate buffering capacity or temperature fluctuations affecting the pKa. If you are using a weak acid like formic acid at a concentration that is too low (e.g., 0.01%), the local pH at the injection plug might shift, altering the ionization state. Action: Ensure a consistent ionic strength. Use 0.1% v/v TFA or Formic Acid in both Mobile Phase A (aqueous) and Mobile Phase B (organic) to maintain a constant pH across the entire gradient[3]. Additionally, utilize a column oven set to a stable temperature (e.g., 35°C - 40°C) to lock in the thermodynamic variables of the partition coefficient.

Part 2: Data Presentation - Mobile Phase Optimization Summary

The following table summarizes the quantitative impact of various mobile phase conditions on the chromatographic performance of N-Tosyl-L-phenylalanine.

Mobile Phase ConditionpH LevelIonization StateRetention Factor ( k′ )Peak Asymmetry ( As​ )Theoretical Plates ( N )
Water / Methanol (No Buffer) ~6.5Fully Deprotonated1.2 (Poor)2.8 (Severe Tailing)< 2,000
0.1% Formic Acid / Methanol ~2.7Partially Protonated3.5 (Moderate)1.4 (Slight Tailing)~ 8,500
0.1% TFA / Acetonitrile ~2.0Fully Protonated5.8 (Excellent)1.05 (Symmetrical)> 15,000

Part 3: Experimental Protocols

To ensure a self-validating system, follow this step-by-step methodology for the optimized RP-HPLC workflow.

Protocol: Optimized RP-HPLC Method for N-Tosyl-L-phenylalanine

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water. Measure exactly 1.0 mL of high-purity TFA and add it to 1000 mL of water. Mix thoroughly and sonicate for 10 minutes to degas the solution.

  • Mobile Phase B (Organic): Prepare 0.1% v/v TFA in LC-MS grade Acetonitrile. Measure 1.0 mL of TFA and add it to 1000 mL of Acetonitrile. Mix and sonicate[2],[3].

Step 2: Column Selection & Equilibration

  • Install a high-purity, fully end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm for UHPLC or 4.6 x 150 mm, 5 µm for standard HPLC). End-capping is critical to minimize residual silanol interactions.

  • Equilibrate the column with 5% Mobile Phase B at a flow rate of 0.3 mL/min (UHPLC) or 1.0 mL/min (HPLC) for at least 10 column volumes until the baseline UV signal and system pressure are completely stable.

Step 3: Gradient Programming Program the following linear gradient to ensure proper focusing of the analyte at the head of the column followed by efficient elution:

  • 0.0 - 1.0 min: Hold at 5% B.

  • 1.0 - 8.0 min: Linear gradient from 5% B to 95% B.

  • 8.0 - 10.0 min: Hold at 95% B (Column wash phase).

  • 10.0 - 10.1 min: Return to 5% B.

  • 10.1 - 15.0 min: Re-equilibration at 5% B.

Step 4: Detection & Injection

  • Set the UV/Vis detector to 227 nm or 254 nm , which are optimal wavelengths for detecting the aromatic tosyl group.

  • Inject 5 - 10 µL of the sample. Crucial: Ensure the sample is dissolved in the initial mobile phase conditions (5% B) to prevent solvent mismatch and peak distortion at the solvent front.

Part 4: Visualizations

Workflow 1: Troubleshooting Peak Tailing Decision Tree

G Start Analyze Peak Shape Tailing Peak Tailing / Splitting? Start->Tailing CheckPH Check Mobile Phase pH Is pH > 3.0? Tailing->CheckPH Yes Optimal Sharp, Symmetrical Peak Tailing->Optimal No AdjustPH Adjust to pH 2.0 (Use 0.1% TFA) CheckPH->AdjustPH Yes CheckSilanol Check Column Age (Silanol Activity) CheckPH->CheckSilanol No AdjustPH->Optimal ReplaceCol Use End-capped C18 Column CheckSilanol->ReplaceCol High Activity ReplaceCol->Optimal

Decision tree for diagnosing and resolving peak tailing in N-Tosyl-phenylalanine chromatography.

Workflow 2: Mechanistic Interaction Pathway

Mechanism Molecule N-Tosyl-Phenylalanine (pKa ~3.5) HighPH Mobile Phase pH > 4.5 Molecule->HighPH LowPH Mobile Phase pH < 2.5 (0.1% TFA) Molecule->LowPH Anion Deprotonated (Anion) HighPH->Anion PoorRet Poor C18 Retention Secondary Silanol Interactions Anion->PoorRet Neutral Protonated (Neutral) LowPH->Neutral StrongRet Strong Hydrophobic Partitioning Ideal Peak Shape Neutral->StrongRet

Mechanistic pathway showing the effect of pH on ionization state and C18 retention.

References

  • Title: N-Tosyl-l-phenylalanine Chloromethyl Ketone, a Serine Protease Inhibitor, Identifies Glutamate 398 at the Coenzyme-Binding Site of Human Aldehyde Dehydrogenase.
  • Source: nih.
  • Title: Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 4: Azlactones and Oxazolidin-5-ones [4] 9781774911587 - EBIN.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Validation of N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, rigorous structural confirmation is a cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, rigorous structural confirmation is a cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structure elucidation of organic molecules.[1][2][3] This guide provides an in-depth analysis and comparison of the ¹H and ¹³C NMR spectra for the validation of N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine, a compound of interest in medicinal chemistry and organic synthesis.

The Imperative of Spectral Validation

In the realms of drug discovery and materials science, the precise molecular structure dictates function. NMR spectroscopy provides a detailed roadmap of a molecule's atomic framework by probing the magnetic properties of atomic nuclei.[1][4] For regulatory submissions and peer-reviewed publications, presenting well-defined and accurately assigned NMR data is not just a formality but a critical component of the evidence supporting a compound's identity and purity. Adherence to standardized reporting practices, such as those recommended by the International Union of Pure and Applied Chemistry (IUPAC), ensures clarity and reproducibility of scientific findings.[5][6][7]

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR spectra, the atoms of N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine are systematically numbered as shown in the diagram below. This numbering convention will be used throughout this guide to correlate specific atoms with their corresponding NMR signals.

Caption: Chemical structure of N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine with atom numbering for NMR assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).[5]

Expected ¹H NMR Chemical Shifts and Splitting Patterns
Proton(s)Expected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzRationale
Phenylalanine Phenyl Group (C₁-C₆)
H₂, H₆~7.2-7.4mProtons on the monosubstituted benzene ring of phenylalanine.
H₃, H₅~7.2-7.4mProtons on the monosubstituted benzene ring of phenylalanine.
H₄~7.2-7.4mProtons on the monosubstituted benzene ring of phenylalanine.
Phenylalanine Backbone
~4.5-4.8ddJ(Hα, Hβa) ≈ 4-6, J(Hα, Hβb) ≈ 8-10The α-proton is coupled to the two diastereotopic β-protons.
Hβa, Hβb~3.0-3.3mThe two β-protons are diastereotopic and couple with each other and with the α-proton, resulting in a complex multiplet.
NH~8.0-8.5dJ(NH, Hα) ≈ 8-10The amide proton couples with the α-proton. Its chemical shift can be variable and concentration-dependent.
COOH~10-12br sThe carboxylic acid proton is typically a broad singlet and its chemical shift is highly dependent on solvent and concentration.
Tosyl Group (C'₁-C'₆)
H'₂, H'₆~7.7-7.9dJ ≈ 8Protons ortho to the sulfonyl group are deshielded. They appear as a doublet due to coupling with the meta protons.
H'₃, H'₅~7.2-7.4dJ ≈ 8Protons meta to the sulfonyl group. They appear as a doublet due to coupling with the ortho protons.
Tosyl Methyl Group
CH₃~2.4sThe methyl protons on the tosyl group appear as a singlet.

Causality Behind Expected Shifts:

  • Aromatic Protons: The protons on the phenylalanine phenyl ring typically resonate in the range of 7.2-7.4 ppm. The protons on the tosyl group's aromatic ring are influenced by the electron-withdrawing sulfonyl group, causing the ortho protons (H'₂ and H'₆) to be shifted downfield (to a higher ppm value) compared to the meta protons (H'₃ and H'₅).

  • Chiral Center Protons: The Hα proton is adjacent to the chiral center and is deshielded by the nitrogen and carbonyl groups. The two Hβ protons are diastereotopic due to the adjacent chiral center, meaning they are in different chemical environments and will have different chemical shifts and coupling constants to Hα.

  • Labile Protons: The NH and COOH protons are acidic and their chemical shifts are sensitive to solvent, temperature, and concentration due to hydrogen bonding. They may also undergo exchange with deuterium if a deuterated solvent like D₂O is used, causing their signals to disappear.

Comparison with Potential Impurities or Byproducts
CompoundDistinguishing ¹H NMR Signal(s)Rationale
L-Phenylalanine (Starting Material) Absence of tosyl group signals (~7.7-7.9 ppm, ~7.2-7.4 ppm, and ~2.4 ppm). The α-proton will be at a higher field (~3.8-4.0 ppm).Lack of the N-sulfonyl group results in a significantly different electronic environment for the backbone protons.
p-Toluenesulfonyl chloride (Reagent) Absence of all phenylalanine-related signals. A singlet for the methyl group around 2.5 ppm and two doublets for the aromatic protons.This reagent would only show signals corresponding to the tosyl moiety.
Di-tosylated Phenylalanine Potential for a second set of tosyl group signals and a significant downfield shift of the carboxylic acid proton if it forms a mixed anhydride.Over-reaction could lead to modification at both the amino and carboxyl groups.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.

Expected ¹³C NMR Chemical Shifts
Carbon(s)Expected Chemical Shift (ppm)Rationale
Phenylalanine Phenyl Group (C₁-C₆)
C₁~136-138Quaternary carbon of the phenyl ring attached to the β-carbon.
C₂, C₆~129-131Aromatic CH carbons.
C₃, C₅~128-130Aromatic CH carbons.
C₄~126-128Aromatic CH carbon.
Phenylalanine Backbone
~55-58The α-carbon is attached to the nitrogen, carbonyl, and phenyl-bearing β-carbon.
~37-40The β-carbon of the phenylalanine side chain.
C=O~172-175The carboxylic acid carbonyl carbon.
Tosyl Group (C'₁-C'₆)
C'₁~143-145Quaternary carbon attached to the sulfur atom.
C'₂, C'₆~129-131Aromatic CH carbons ortho to the sulfonyl group.
C'₃, C'₅~127-129Aromatic CH carbons meta to the sulfonyl group.
C'₄~135-137Quaternary carbon attached to the methyl group.
Tosyl Methyl Group
CH₃~20-22The methyl carbon of the tosyl group.

Causality Behind Expected Shifts:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a high chemical shift value.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The sulfonyl group and the alkyl side chain of phenylalanine cause distinct shifts for the carbons in their respective rings.

  • Aliphatic Carbons: The Cα and Cβ carbons appear in the typical aliphatic region, with their specific shifts determined by the adjacent functional groups.

Comparison with Structurally Similar Compounds

A key aspect of validation is to ensure the synthesized molecule is not an isomer or a related compound. For instance, N-sulfonylated β-alanine would show a different set of aliphatic carbon signals, and the splitting patterns in the ¹H NMR would be simpler due to the absence of a chiral center.

Experimental Protocol: A Self-Validating System

A robust experimental protocol is essential for obtaining high-quality, reproducible NMR data.

Step-by-Step NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried, purified N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine.

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not calibrated to the solvent signal.[5]

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than a ¹H spectrum due to the lower sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

  • Data Analysis and Validation:

    • Assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

    • Compare the observed chemical shifts, multiplicities, and integrals with the expected values and data from literature for similar compounds.

    • Consider running 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively, for unambiguous assignment.

Workflow for NMR Spectral Validation

Sources

Comparative

N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine vs N-acetyl-phenylalanine in peptide stability

As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter a critical decision point during the design of peptidomimetics: the selection of the optimal N-terminal capping strategy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter a critical decision point during the design of peptidomimetics: the selection of the optimal N-terminal capping strategy. While N-acetylation is the biological standard for mimicking native protein states, it introduces severe synthetic bottlenecks regarding chiral integrity. Conversely, sulfonamide-based protectors like the Tosyl group offer unparalleled chemical robustness and stereochemical preservation, albeit with distinct pharmacokinetic trade-offs.

This guide provides an in-depth, objective comparison between N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine (Ts-Phe) and N-acetyl-phenylalanine (Ac-Phe) , focusing on their mechanistic stability, proteolytic resistance, and practical integration into synthetic workflows.

Mechanistic Causality: Chemical Stability & Chiral Integrity

The most profound difference between Ac-Phe and Ts-Phe lies in their behavior during C-terminal activation—a fundamental step in solution-phase synthesis and fragment condensation.

The Acetyl (Ac) Vulnerability: When the C-terminus of Ac-Phe is activated using standard coupling reagents (e.g., TBTU, HATU), the molecule becomes highly susceptible to racemization. The causality is rooted in intramolecular cyclization: the oxygen atom of the N-acetyl carbonyl group is highly nucleophilic and perfectly positioned to attack the activated C-terminal ester. This forms a 5-membered azlactone (oxazolone) intermediate. The alpha-proton within this azlactone ring is highly acidic; it rapidly deprotonates and reprotonates, leading to epimerization and yielding a racemic mixture of L- and D-phenylalanine derivatives .

The Tosyl (Ts) Shielding Effect: Substituting the acetyl group with a Tosyl (4-Methylphenylsulfonyl) group fundamentally alters the electronic landscape of the N-terminus. The sulfonyl group exerts a massive inductive electron-withdrawing effect, drastically reducing the basicity and nucleophilicity of the sulfonamide nitrogen. Coupled with the severe steric hindrance provided by the bulky p-tolyl ring, this completely prevents the nucleophilic attack required to form the azlactone intermediate . Consequently, Ts-Phe maintains absolute chiral integrity even under harsh, prolonged coupling conditions.

Mechanism AcPhe N-Acetyl-Phenylalanine (Ac-Phe) Activation1 C-terminal Activation (e.g., TBTU/DIPEA) AcPhe->Activation1 TsPhe N-Tosyl-Phenylalanine (Ts-Phe) Activation2 C-terminal Activation (e.g., TBTU/DIPEA) TsPhe->Activation2 Azlactone Azlactone (Oxazolone) Intermediate (Rapid Epimerization) Activation1->Azlactone Nucleophilic attack by carbonyl oxygen StableIntermediate Stable Activated Ester (Chiral Integrity Maintained) Activation2->StableIntermediate Sulfonamide N is non-nucleophilic; Steric hindrance

Fig 1: Mechanistic divergence in activation pathways between Ac-Phe and Ts-Phe.

Proteolytic Stability & Pharmacokinetic Profiling

In biological matrices, the primary goal of N-terminal capping is to prevent degradation by exopeptidases (specifically aminopeptidases). Both modifications successfully block aminopeptidase recognition, but they impart vastly different physicochemical properties to the resulting peptide.

  • Ac-Phe: Provides a small, uncharged, hydrophilic cap that closely mimics native protein physiology. It maintains the peptide's aqueous solubility but offers minimal additional binding affinity.

  • Ts-Phe: Introduces a bulky, highly lipophilic aromatic system. While this can significantly decrease aqueous solubility, it drastically increases the overall hydrophobicity (LogP) of the peptide. In drug development, this is often leveraged to enhance passive membrane permeability or to anchor the peptide into deep hydrophobic binding pockets of target receptors. Furthermore, the Tosyl group is chemically permanent under physiological conditions, whereas acetyl groups can occasionally be removed by endogenous deacetylases.

Quantitative Data Summary
PropertyN-Acetyl-Phenylalanine (Ac-Phe)N-Tosyl-Phenylalanine (Ts-Phe)
Aminopeptidase Resistance High (Standard biological capping)Very High (Steric shielding)
Chiral Stability (During Activation) Low (Prone to Azlactone formation)High (Inductive/Steric protection)
Chemical Deprotection Enzymatic / Harsh basic hydrolysisNa/liquid NH 3​ or Anhydrous HF
Hydrophobicity (LogP impact) Low-ModerateVery High
Aqueous Solubility GoodPoor (Requires organic co-solvents)
Primary Application Native peptide mimicry, SPPS cappingRigid peptidomimetics, lipophilic tuning

Self-Validating Experimental Protocols

Protocol A: Assessment of Racemization During Amidation

This protocol quantifies the degree of epimerization when coupling Ac-Phe vs. Ts-Phe to a model amine (e.g., H-Gly-OMe).

Step-by-Step Methodology:

  • Pre-activation: In two separate vials, dissolve 1.0 mmol of Ac-Phe-OH and Ts-Phe-OH in 5 mL of anhydrous DMF. Add 1.1 mmol of TBTU and 2.0 mmol of DIPEA to each. Stir for 10 minutes at room temperature to allow activated ester formation.

  • Coupling: Add 1.2 mmol of H-Gly-OMe hydrochloride and an additional 1.2 mmol of DIPEA to each vial. Stir for 2 hours.

  • Quenching & Extraction: Quench the reactions with 5 mL of 5% aqueous NaHCO 3​ . Extract the dipeptide products using Ethyl Acetate (3 x 10 mL). Wash the organic layer with 1M HCl and brine, dry over MgSO 4​ , and concentrate under vacuum.

  • Chiral Analysis: Re-dissolve the crude products in HPLC-grade methanol. Analyze via Chiral RP-HPLC (e.g., Chiralcel OD-RH column).

  • Self-Validation Control: Inject pure synthetic standards of L-Phe-Gly-OMe and D-Phe-Gly-OMe to establish precise retention times. Calculate the Area Under the Curve (AUC) for the D-enantiomer peak to quantify the exact percentage of racemization.

Protocol B: Aminopeptidase M Degradation Kinetics

This assay evaluates the biological half-life of the capped peptides against exopeptidases.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare 100 µM stock solutions of Ac-Phe-Ala-Gly-OH and Ts-Phe-Ala-Gly-OH in 50 mM Tris-HCl buffer (pH 7.4). Note: Ts-Phe may require 1-2% DMSO for complete dissolution.

  • Enzymatic Cleavage: Pre-warm the solutions to 37°C. Add Aminopeptidase M to a final concentration of 10 µg/mL.

  • Time-Course Quenching: At intervals of 0, 15, 30, 60, 120, and 240 minutes, extract 50 µL aliquots and immediately quench by adding 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Quantification: Centrifuge the quenched samples at 10,000 x g for 5 minutes to pellet precipitated enzyme. Analyze the supernatant via LC-MS, monitoring the disappearance of the parent mass.

  • Self-Validation Control: Run two parallel controls: A Negative Control (peptide in buffer without enzyme) to rule out spontaneous chemical hydrolysis, and a Positive Control (uncapped H-Phe-Ala-Gly-OH) to confirm the specific activity of the Aminopeptidase M batch.

Workflow Peptide Synthesize Peptides (Ac-Phe vs Ts-Phe) Incubation Incubate with Aminopeptidase M Peptide->Incubation Quench Quench Reaction (TFA addition) Incubation->Quench Analysis RP-HPLC & LC-MS Quantification Quench->Analysis Kinetics Calculate Half-life (t1/2) Analysis->Kinetics

Fig 2: Self-validating workflow for assessing exopeptidase stability of capped peptides.

Strategic Recommendations

The choice between Ac-Phe and Ts-Phe should be dictated by the specific phase and goal of your drug development pipeline:

  • Utilize Ac-Phe when synthesizing standard peptide therapeutics where maintaining native-like aqueous solubility is paramount. To circumvent its inherent racemization risks, always introduce the acetyl group after the phenylalanine residue has been successfully coupled to the growing peptide chain on the solid support, rather than using pre-acetylated Ac-Phe-OH as a building block.

  • Utilize Ts-Phe when engineering advanced peptidomimetics that require enhanced lipophilicity for cell penetration, or when synthesizing complex, pre-assembled peptide fragments in solution where preserving the chiral center during harsh C-terminal activation is absolutely critical.

References

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl) Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Amino Acid-Protecting Groups Source: Chemical Reviews - American Chemical Society (ACS) Publications URL:[Link]

Validation

Mass spectrometry fragmentation pattern analysis of N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine

Mass Spectrometry Fragmentation Pattern Analysis of N-[(4-Methylphenyl)sulfonyl]-L-phenylalanine: A Comparative Guide Introduction N-[(4-Methylphenyl)sulfonyl]-L-phenylalanine, commonly referred to as N-tosylphenylalanin...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Pattern Analysis of N-[(4-Methylphenyl)sulfonyl]-L-phenylalanine: A Comparative Guide

Introduction

N-[(4-Methylphenyl)sulfonyl]-L-phenylalanine, commonly referred to as N-tosylphenylalanine (Formula: C16H17NO4S, Exact Mass: 319.0878 Da)[1], serves as a foundational structural motif in medicinal chemistry and proteomics. It is most notably utilized as the direct precursor to Tosyl-L-phenylalanyl chloromethyl ketone (TPCK), a highly specific affinity label and irreversible serine protease inhibitor[2]. Accurate mass spectrometry (MS) characterization of this compound is critical for drug development, quality control of synthetic intermediates, and structural elucidation of sulfonamide-containing peptide derivatives.

This guide objectively compares the fragmentation behavior of N-tosylphenylalanine across different MS platforms and provides a self-validating analytical protocol designed to guarantee reproducible structural assignments.

Mechanistic Causality of Sulfonamide Fragmentation

To optimize tandem mass spectrometry (MS/MS) parameters, one must first understand the gas-phase thermodynamics of the molecule. In positive electrospray ionization (ESI+), N-tosylphenylalanine yields a dominant protonated precursor ion [M+H]+ at m/z 320.095.

The fragmentation causality is entirely driven by the proton affinity of the molecule's heteroatoms. While standard carboxylic amides typically protonate on the oxygen atom, sulfonamides preferentially protonate at the sulfonamide nitrogen[3]. This N-protonation fundamentally alters the electron distribution, severely weakening the adjacent S-N bond. Upon collisional activation, the molecule undergoes spontaneous unimolecular dissociation, forming an intermediate sulfonyl cation/amine complex[3].

This specific thermodynamic pathway overwhelmingly favors the generation of the even-electron tosyl cation (m/z 155.016)[4]. Secondary, higher-energy pathways include C-C bond cleavages yielding the phenylalanine immonium ion (m/z 120.081) and the subsequent loss of SO2 from the tosyl cation to form a tropylium ion (m/z 91.054).

G M [M+H]+ m/z 320.095 N_prot N-Protonation (Sulfonamide N) M->N_prot Favored Pathway O_prot O-Protonation (Carboxyl O) M->O_prot Minor Pathway Tosyl Tosyl Cation m/z 155.016 N_prot->Tosyl S-N Cleavage Immonium Phe Immonium m/z 120.081 N_prot->Immonium C-C Cleavage LossH2O [M+H - H2O]+ m/z 302.084 O_prot->LossH2O -H2O Tropylium Tropylium Ion m/z 91.054 Tosyl->Tropylium -SO2

Fig 1. Mechanistic fragmentation pathways of protonated N-Tosylphenylalanine.

Comparative Performance of Fragmentation Techniques

When analyzing N-tosylphenylalanine, the choice of fragmentation technique dictates the depth of structural information recovered. Below is an objective comparison of three common tandem MS approaches.

Table 1: Quantitative MS/MS Fragment Ion Summary (ESI+)

Precursor Ion Fragment m/z Formula Origin / Mechanism Relative Abundance (HCD 30 eV)
320.095 155.016 [C7H7SO2]+ S-N bond cleavage (Tosyl cation) 100% (Base Peak)
320.095 91.054 [C7H7]+ Loss of SO2 from Tosyl cation 40 - 60%
320.095 120.081 [C8H10N]+ C-C cleavage (Phe immonium ion) 15 - 25%

| 320.095 | 302.084 | [C16H15NO3S]+ | Loss of H2O from carboxyl group | < 5% |

Table 2: Platform Comparison for Sulfonamide Analysis

Technique Mass Analyzer Advantages for N-Tosylphenylalanine Limitations
Resonant CID 3D / Linear Ion Trap Excellent for MS^n tree building to map stepwise SO2 loss from the tosyl group. "1/3 Rule" low-mass cut-off prevents detection of the diagnostic m/z 91 tropylium ion.
Beam-Type HCD Orbitrap High-resolution accurate mass (HRAM); captures low-mass immonium and tropylium ions. Higher energy can over-fragment the m/z 155 ion if NCE is not carefully tuned.

| TOF-CID | Q-TOF | Fast acquisition rates; ideal for high-throughput LC-MS profiling of TPCK-derivatives. | Slightly lower resolving power at low m/z compared to Orbitrap platforms. |

Self-Validating Experimental Protocol: LC-HCD-MS/MS

To ensure absolute trustworthiness in your structural elucidation, the following protocol incorporates a self-validating kinetic thermometer check.

Step 1: Sample Preparation

  • Dissolve the N-tosylphenylalanine standard in 100% MS-grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid (v/v). Causality: Formic acid provides the excess protons required to drive the critical N-protonation mechanism, which is a prerequisite for efficient S-N bond cleavage[3].

Step 2: UHPLC Separation

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.3 mL/min.

Step 3: Orbitrap HCD-MS/MS Acquisition

  • Source Parameters: ESI positive mode, Spray Voltage 3.5 kV, Capillary Temperature 275 °C.

  • MS1 Scan: m/z 100–500, Resolution 70,000.

  • MS2 Scan: Isolate m/z 320.095 (1.0 m/z window). Apply a Normalized Collision Energy (NCE) sweep of 20, 30, and 40 eV. Resolution 17,500.

Step 4: Self-Validation Check (Quality Control) Evaluate the MS2 spectrum at NCE 30 eV. The protocol is considered validated only if the m/z 155.016 ion is the base peak (100% relative abundance) and the intact precursor (m/z 320.095) is reduced to <10% abundance. Causality: If the precursor remains dominant, the collision energy is functionally insufficient to overcome the S-N bond dissociation energy. In such cases, incrementally increase the NCE by 5 eV until the 155.016/320.095 ratio strictly exceeds 10:1.

Workflow Prep Sample Prep (0.1% FA in MeOH/H2O) LC UHPLC Separation (C18, Gradient) Prep->LC Ionization ESI Source (Positive Mode, 3.5kV) LC->Ionization Frag HCD Fragmentation (NCE 20-40 eV) Ionization->Frag Analysis Data Analysis (m/z 155 QC Check) Frag->Analysis

Fig 2. Self-validating LC-MS/MS workflow for N-Tosylphenylalanine analysis.

References

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry.
  • N-((4-Methylphenyl)sulfonyl)-L-phenylalanine | C16H17NO4S | CID 99327. PubChem.
  • An In-Depth Technical Guide on the Interaction of Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) with Active Site Histidine Residues. Benchchem.

Sources

Comparative

The Competitive Edge: Evaluating N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine as a Selective Enzyme Inhibitor

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of enzyme inhibition, the quest for potent and selective agents is paramount. This guide provides a comprehensive comparative analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of enzyme inhibition, the quest for potent and selective agents is paramount. This guide provides a comprehensive comparative analysis of N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine, a competitive enzyme inhibitor, against other relevant inhibitors. We will delve into the mechanistic underpinnings of its inhibitory action, present head-to-head efficacy data, and provide detailed experimental protocols to empower researchers in their pursuit of novel therapeutics.

Introduction: The Significance of N-Sulfonylated Phenylalanine Derivatives

N-sulfonylated amino acids represent a versatile class of compounds with a wide range of biological activities. The incorporation of a sulfonyl group can significantly modulate the physicochemical properties of the parent amino acid, influencing its binding affinity and selectivity for specific enzyme targets. N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine, often referred to as N-tosyl-L-phenylalanine, is a prominent member of this class. Its structural resemblance to the C-terminal portion of peptide substrates makes it a prime candidate for the competitive inhibition of proteases, with a particular focus on metalloenzymes such as carboxypeptidase A.

The Mechanism of Competitive Inhibition: A Reversible Battle at the Active Site

Competitive inhibition is a fundamental concept in enzyme kinetics where an inhibitor molecule, structurally similar to the substrate, reversibly binds to the active site of an enzyme. This binding event prevents the substrate from accessing the active site, thereby impeding the catalytic reaction. The inhibitor and the substrate are in direct competition for the same binding site, and the extent of inhibition is dependent on the relative concentrations of the inhibitor and the substrate, as well as their respective affinities for the enzyme.

A key characteristic of competitive inhibition is that it can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged. The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to double the apparent Km of the enzyme. A lower Ki value signifies a more potent inhibitor.

G cluster_0 Enzyme Active Site E Enzyme (E) ES Enzyme-Substrate Complex (ES) EI Enzyme-Inhibitor Complex (EI) (Inactive) S Substrate (S) S->E Binds to Active Site I Inhibitor (I) (N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine) I->E Competes for Active Site ES->E Releases P Product (P) ES->P EI->E Dissociates

Caption: Competitive Inhibition Workflow.

Comparative Efficacy: N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine vs. Other Carboxypeptidase A Inhibitors

Carboxypeptidase A, a zinc-containing metalloprotease found in the pancreas, plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids with aromatic or branched aliphatic side chains. Its well-defined active site and substrate specificity make it an excellent model system for studying enzyme inhibition.

N-tosyl-L-phenylalanine has been identified as a competitive inhibitor of bovine pancreatic carboxypeptidase A. The table below presents a comparative analysis of its inhibitory potency (Ki) against other known competitive inhibitors of this enzyme.

InhibitorChemical ClassKi (µM)Reference
N-Tosyl-L-phenylalanine N-Sulfonylated Amino Acid4.7
L-PhenylalanineAmino Acid200
L-TyrosineAmino Acid90
Indole-3-acetateIndole Derivative23
3-PhenylpropionateCarboxylic Acid110
Benzylsuccinic acidDicarboxylic Acid0.45

Analysis of Comparative Data:

The data clearly indicates that N-tosyl-L-phenylalanine is a significantly more potent inhibitor of carboxypeptidase A than the simple amino acids L-phenylalanine and L-tyrosine, as well as other small molecule inhibitors like 3-phenylpropionate and indole-3-acetate. The tosyl group plays a critical role in enhancing the binding affinity, likely through additional hydrophobic and/or electronic interactions within the enzyme's active site. However, it is less potent than the rationally designed inhibitor, benzylsuccinic acid, which is known to chelate the active site zinc ion.

Experimental Protocol: Determination of Inhibitory Potency (Ki) for a Competitive Inhibitor of Carboxypeptidase A

This section provides a detailed, step-by-step methodology for determining the Ki of a competitive inhibitor, such as N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine, for carboxypeptidase A.

A. Materials and Reagents:

  • Bovine pancreatic carboxypeptidase A (EC 3.4.17.1)

  • Hippuryl-L-phenylalanine (substrate)

  • N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine (inhibitor)

  • Tris-HCl buffer (50 mM, pH 7.5) containing 0.5 M NaCl

  • Dimethyl sulfoxide (DMSO) for inhibitor stock solution

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

B. Experimental Workflow:

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis A1 Prepare Enzyme Stock Solution B3 Add Buffer, Enzyme, and Inhibitor to Wells A1->B3 A2 Prepare Substrate Stock Solution B1 Serial Dilution of Substrate A2->B1 A3 Prepare Inhibitor Stock Solution B2 Serial Dilution of Inhibitor A3->B2 C1 Initiate Reaction with Substrate Addition B1->C1 B2->B3 B4 Pre-incubate B3->B4 B4->C1 C2 Monitor Absorbance at 254 nm C1->C2 D1 Calculate Initial Velocities (V₀) C2->D1 D2 Construct Michaelis-Menten and Lineweaver-Burk Plots D1->D2 D3 Determine Apparent Km and Vmax D2->D3 D4 Calculate Ki from Slope of Lineweaver-Burk Plot D3->D4

Caption: Workflow for Determining the Ki of a Competitive Inhibitor.

C. Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of bovine carboxypeptidase A in cold Tris-HCl buffer. The final concentration in the assay should be in the low nanomolar range.

    • Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in Tris-HCl buffer.

    • Prepare a high-concentration stock solution of N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine in DMSO. Subsequent dilutions should be made in Tris-HCl buffer to minimize the final DMSO concentration in the assay (typically ≤1%).

  • Assay Setup:

    • In a 96-well microplate, set up reactions containing a fixed concentration of carboxypeptidase A and varying concentrations of the substrate, hippuryl-L-phenylalanine. A typical substrate concentration range would be from 0.1 to 5 times the known Km of the enzyme for the substrate.

    • For each substrate concentration, prepare a series of reactions with different concentrations of the inhibitor. It is crucial to include a control series with no inhibitor.

    • Add the appropriate volume of Tris-HCl buffer to each well to bring the final reaction volume to, for example, 200 µL.

    • Add the enzyme and inhibitor (or buffer for the control) to the wells and pre-incubate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow for temperature equilibration and inhibitor binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately begin monitoring the increase in absorbance at 254 nm using a microplate spectrophotometer. The hydrolysis of the peptide bond in hippuryl-L-phenylalanine results in an increase in absorbance at this wavelength.

    • Collect data at regular time intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Construct Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.

    • For a more accurate determination of the kinetic parameters, create Lineweaver-Burk plots (1/V₀ vs. 1/[Substrate]). In the presence of a competitive inhibitor, the lines for different inhibitor concentrations will intersect on the y-axis (1/Vmax).

    • Determine the apparent Km (Km,app) for each inhibitor concentration from the x-intercept of the Lineweaver-Burk plot (-1/Km,app).

    • The Ki can be determined from a secondary plot of the slope of the Lineweaver-Burk lines versus the inhibitor concentration. The x-intercept of this plot will be -Ki. Alternatively, the Ki can be calculated using the following equation: Slope = (Km/Vmax) * (1 + [I]/Ki)

Self-Validating System: The inclusion of a no-inhibitor control at each substrate concentration is essential for determining the baseline enzyme kinetics (Km and Vmax). The systematic increase in the apparent Km with increasing inhibitor concentration, while Vmax remains constant, validates the competitive inhibition mechanism.

Conclusion and Future Directions

N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine demonstrates significant potential as a competitive enzyme inhibitor, particularly for proteases like carboxypeptidase A. Its enhanced potency compared to its parent amino acid highlights the effectiveness of the N-tosyl modification in improving binding affinity. The experimental framework provided in this guide offers a robust methodology for researchers to further characterize this and other novel inhibitors.

Future research should focus on expanding the inhibitory profiling of N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine against a broader range of proteases to assess its selectivity. Furthermore, structural studies, such as X-ray crystallography of the enzyme-inhibitor complex, would provide invaluable insights into the precise molecular interactions driving its inhibitory activity, paving the way for the rational design of even more potent and selective therapeutic agents.

References

  • Byers, L. D., & Wolfenden, R. (1973). Binding of the biproduct analog, 2-carboxy-3-phenylpropionyl-L-phenylalanine, by carboxypeptidase A. Biochemistry, 12(11), 2070–2078. [Link]

  • Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin converting enzyme. Hypertension, 17(4), 589–592. [Link]

  • Kim, H., & Lipscomb, W. N. (1991). Crystal structure of the complex of carboxypeptidase A with a strongly bound phosphonate in a new crystalline form: comparison with structures of other complexes. Biochemistry, 30(34), 8171–8180. [Link]

Validation

Comparing N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine with Fmoc-phenylalanine in coupling efficiency

A Comparative Guide to N-Tosyl-L-Phenylalanine and Fmoc-L-Phenylalanine in Peptide Synthesis For Researchers, Scientists, and Drug Development Professionals In the precise and demanding field of peptide synthesis, the se...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to N-Tosyl-L-Phenylalanine and Fmoc-L-Phenylalanine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of peptide synthesis, the selection of an appropriate α-amino protecting group is a foundational decision that dictates the entire synthetic strategy. This guide offers an in-depth comparison of two distinct protecting groups for phenylalanine: the classic N-[(4-Methylphenyl)sulfonyl]-L-phenylalanine (N-Tosyl-L-Phe) and the contemporary standard, N-(9-fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-L-Phe). While both serve to temporarily block the N-terminus during amide bond formation, their chemical properties, deprotection conditions, and impact on coupling efficiency are vastly different.

This guide will dissect these differences, providing a clear rationale for the widespread adoption of the Fmoc strategy in modern solid-phase peptide synthesis (SPPS) while also highlighting the specific, albeit niche, applications where the robust nature of the tosyl group remains relevant.

Core Principles: Stability and Orthogonality

The central distinction between the tosyl and Fmoc protecting groups lies in their chemical lability and the "orthogonality" they afford within a synthetic scheme.[1] Orthogonality is the ability to selectively remove one class of protecting groups without affecting others, a critical principle for synthesizing complex or modified peptides.[1][2]

  • Fmoc (Fluorenylmethyloxycarbonyl) Group: This group is the cornerstone of the most common SPPS strategy.[3][4] Its defining feature is its lability to bases, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][5] This mild deprotection condition is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains (e.g., Boc, tBu, Trt), which are removed during the final cleavage from the solid support with strong acids like trifluoroacetic acid (TFA).[3][6]

  • Tosyl (Ts) Group: The tosyl group is a sulfonyl-based protection known for its exceptional stability.[7] It is resistant to the basic conditions used for Fmoc removal and the moderate acidic conditions used in Boc-based SPPS.[7][8] The removal of an Nα-tosyl group requires harsh, non-orthogonal conditions, such as reduction with sodium in liquid ammonia or treatment with very strong acids like hydrogen fluoride (HF).[8] This lack of orthogonality makes it unsuitable for the Nα-protection of amino acids in modern iterative SPPS.

Performance Comparison: A Tale of Two Strategies

Direct, quantitative head-to-head comparisons of Nα-Tosyl-Phe and Fmoc-Phe in routine SPPS are rare in contemporary literature because the field has largely standardized around the Fmoc and Boc methodologies.[8] However, a robust comparison can be drawn from the well-established principles and extensive data available for each strategy.

FeatureN-[(4-Methylphenyl)sulfonyl]-L-phenylalanine (Tosyl-Phe)Fmoc-L-phenylalanine (Fmoc-Phe)
Primary Synthetic Strategy Historically used in solution-phase; now primarily for side-chain protection (e.g., Arginine).[2][8]The dominant strategy for Solid-Phase Peptide Synthesis (SPPS).[3][4]
Nα-Deprotection Condition Harsh: Strong acid (e.g., HF) or reductive cleavage (e.g., Na/liquid NH₃).[8]Mild: Base-labile (e.g., 20% piperidine in DMF).[1][5]
Orthogonality in SPPS Poor for Nα-protection; cleavage conditions can remove side-chain protecting groups and cleave the peptide from the resin.[8]Excellent; allows for selective Nα-deprotection without affecting most acid-labile side-chain protecting groups or the resin linkage.[1][6]
Coupling Efficiency Generally considered to have good coupling efficiency in solution-phase synthesis.[8]High to very high (>99%) with modern coupling reagents in SPPS.[9][10]
Risk of Racemization Low during coupling due to the urethane-like nature of the sulfonamide.Very low; the urethane structure of the Fmoc group effectively suppresses racemization during activation and coupling.[6][11]
Side Reactions Harsh deprotection can lead to modification of sensitive residues.[8]Aspartimide formation can occur with Asp-containing sequences during repetitive base treatment.[3] Premature deprotection is possible with very slow couplings.[3]
Automation Compatibility Not compatible with automated SPPS due to harsh deprotection.Highly compatible and the standard for automated SPPS.[1]

Coupling Efficiency in Detail

Fmoc-L-Phenylalanine:

The coupling efficiency of Fmoc-amino acids, including Fmoc-Phe-OH, is exceptionally high in modern SPPS, often exceeding 99%.[9][10] This is achieved through the use of potent activating agents that convert the carboxylic acid into a highly reactive species. Phenylalanine itself is not considered a "difficult" or sterically hindered amino acid, and its coupling is typically straightforward and rapid.[12]

Common coupling reagents are categorized into aminium/uronium salts (e.g., HATU, HBTU, HCTU) and carbodiimides (e.g., DIC), often used with an additive like HOBt or Oxyma Pure.[13][14] Aminium salt-based reagents are highly efficient and generally provide rapid reaction times (15-60 minutes).[9][10]

Comparative Performance of Common Coupling Reagents for Fmoc-Amino Acids:

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency (Yield)
HATU Aminium Salt20 - 45 min> 99.5%
HBTU Aminium Salt30 - 60 min98 - 99.5%
HCTU Aminium Salt15 - 60 min> 99%
DIC/HOBt Carbodiimide60 - 120 min95 - 98%

Disclaimer: The quantitative data presented is extrapolated from studies on standard and sterically hindered amino acids.[10] Actual results may vary based on the specific peptide sequence, resin, and reaction conditions.

N-Tosyl-L-Phenylalanine:

While the tosyl group provides robust protection, its application as an Nα-protecting group in modern peptide synthesis is limited. The harsh conditions required for its removal are incompatible with the delicate nature of many peptides and the solid supports used in SPPS.[8] Therefore, extensive data on its coupling efficiency in iterative, solid-phase synthesis is not available. In its historical context of solution-phase synthesis, the sulfonamide did not typically hinder the activation of the carboxyl group, allowing for good coupling efficiency.[8] However, the primary role of the tosyl group in contemporary peptide chemistry has shifted almost exclusively to the side-chain protection of arginine (Arg).[2]

Experimental Protocols

The following protocols represent standardized, validated methodologies for a single coupling cycle in manual Fmoc-based SPPS.

Experimental Workflow: Single Amino Acid Coupling Cycle in Fmoc-SPPS

Resin Peptide-Resin (Fmoc-Protected N-terminus) Swell 1. Resin Swelling (DMF, 30-60 min) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF, 5-10 min, x2) Swell->Deprotect Wash1 3. Washing (DMF, 3-5 times) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Activated Fmoc-AA, 1-2 hours) Wash1->Couple Wash2 5. Washing (DMF, 3-5 times) Couple->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle

Caption: Standard workflow for a single coupling cycle in Fmoc-SPPS.

Protocol 1: Fmoc-L-Phenylalanine Coupling using HATU

This protocol is a high-efficiency method suitable for most coupling steps.

  • Resin Preparation: Start with a swollen peptide-resin in a reaction vessel, from which the N-terminal Fmoc group has just been removed using 20% piperidine in DMF, followed by thorough washing with DMF.[10]

  • Activation Solution Preparation: In a separate vial, dissolve Fmoc-L-phenylalanine (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq.) to the solution and vortex briefly.[13]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.[13]

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.[13]

  • Monitoring and Washing: Monitor the reaction progress using a qualitative test such as the Kaiser test.[13] A negative test (yellow beads) indicates complete coupling. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to prepare for the next cycle.[15]

Protocol 2: N-Tosyl-L-Alanine Synthesis (Illustrative of N-Tosyl Protection)

This protocol describes the synthesis of N-Tosyl-L-alanine, as the use of Nα-Tosyl-Phe in SPPS is not standard practice. This illustrates the chemical principles of tosyl group introduction.

  • Dissolution: Dissolve L-alanine in 1N sodium hydroxide solution and cool the mixture to 5°C.

  • Tosyl Chloride Addition: Slowly add a solution of p-toluenesulfonyl chloride in toluene while stirring vigorously to maintain the alkaline pH.

  • Reaction: Continue stirring at ambient temperature for approximately 20 hours.

  • Workup: After the reaction, acidify the aqueous layer to precipitate the N-Tosyl-L-alanine product, which can then be collected by filtration.

This protocol is adapted from standard procedures for the tosylation of amino acids and is provided for illustrative purposes.[8]

The Logic of Deprotection: A Mechanistic View

The stark contrast in deprotection mechanisms underscores the practical differences between the two protecting groups.

Fmoc Group Deprotection Mechanism

Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction β-Elimination (Proton Abstraction) Fmoc_Peptide->Proton_Abstraction Piperidine + Piperidine (Base) Piperidine->Proton_Abstraction Adduct Piperidine-DBF Adduct Piperidine->Adduct Intermediate [Intermediate] Proton_Abstraction->Intermediate DBF Dibenzofulvene Intermediate->DBF CO2 + CO₂ Intermediate->CO2 Free_Amine H₂N-Peptide (Free Amine) Intermediate->Free_Amine DBF->Adduct

Caption: Base-induced β-elimination mechanism for Fmoc group removal.

The Fmoc group is removed via a base-induced β-elimination mechanism.[3] A secondary amine, like piperidine, abstracts an acidic proton from the fluorenyl ring system. This initiates the elimination of dibenzofulvene and carbon dioxide, liberating the free N-terminal amine of the peptide chain.[3] The highly reactive dibenzofulvene is subsequently scavenged by piperidine to prevent side reactions.[3]

Tosyl Group Deprotection (Conceptual)

Deprotection of a tosyl amide is a fundamentally different and more demanding process.

  • Reductive Cleavage: Requires dissolving metal reduction, such as sodium in liquid ammonia. This method is highly effective but not practical for routine SPPS due to the cryogenic conditions and specialized equipment required.

  • Strong Acid Cleavage: Extremely strong acids like HF are needed to cleave the stable sulfonamide bond. These conditions will simultaneously cleave most side-chain protecting groups and the peptide from the resin, offering no orthogonality.[8]

Conclusion and Recommendations

For the overwhelming majority of applications in peptide synthesis, particularly in solid-phase methodologies, Fmoc-L-phenylalanine is the unequivocally superior choice over N-Tosyl-L-phenylalanine for Nα-protection. Its mild, orthogonal deprotection chemistry, high coupling efficiencies with modern reagents, and compatibility with automated synthesizers have made it the industry standard.[1][3] The Fmoc strategy provides a robust and versatile platform for the synthesis of a vast array of peptide sequences.[6]

The N-Tosyl group , while historically significant, is now relegated to niche applications in peptide chemistry, primarily for the side-chain protection of certain amino acids like arginine, where its stability is an asset.[2] Its use as an Nα-protecting group in iterative synthesis is obsolete due to the harsh, non-orthogonal conditions required for its removal.

Researchers, scientists, and drug development professionals should confidently rely on the well-established Fmoc-based strategies for the routine and complex synthesis of peptides. The wealth of available data, optimized protocols, and diverse range of coupling reagents ensure the highest probability of success in achieving target peptides with high purity and yield.

References

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Available at: [Link]

  • Torres-García, C., et al. (2012). Solid-Phase Synthesis of Phenylalanine Containing Peptides Using a Traceless Triazene Linker. The Journal of Organic Chemistry, 77(21), 9852-9858. Available at: [Link]

  • Hood, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(8), 551-555. Available at: [Link]

  • ResearchGate. (2016). Does anyone know a efficient method to coupling Fmoc-phe-OH or Fmoc-phe-phe-OH with d-glucosamine, by amide bound? Available at: [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Available at: [Link]

  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-205. Available at: [Link]

  • GOORMAGHTIGH. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 19(8), 441-450. Available at: [Link]

  • Focà, A., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(19), 6537. Available at: [Link]

  • Ghorai, P., et al. (2019). N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides. New Journal of Chemistry, 43(2), 795-802. Available at: [Link]

  • Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 163. Available at: [Link]

  • Chemistry Today. (2024). Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS. Available at: [Link]

  • IntechOpen. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Tosyl group. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

  • Ghosh, S., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Available at: [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: [Link]

  • Li, Y., et al. (2018). Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives. Journal of Mass Spectrometry, 53(10), 968-975. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available at: [Link]

  • Google Patents. (2020). US20200277327A1 - Method for synthesizing peptide containing n-substituted amino acid.
  • PubMed. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Available at: [Link]

  • Nature. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Available at: [Link]

Sources

Comparative

X-Ray Crystallography Comparison Guide: Structural Confirmation of N-[(4-Methylphenyl)sulfonyl]-L-phenylalanine

Executive Summary & Chemical Nomenclature The compound N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine —more accurately designated by IUPAC nomenclature as [1] or N-tosyl-L-phenylalanine —is a critical chiral selector and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Nomenclature

The compound N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine —more accurately designated by IUPAC nomenclature as [1] or N-tosyl-L-phenylalanine —is a critical chiral selector and a foundational precursor for synthesizing active-site directed serine protease inhibitors (such as TPCK).

Obtaining high-resolution X-ray crystallography data for this small peptidomimetic is notoriously challenging. Its amphiphilic nature—featuring a bulky, hydrophobic tosyl group alongside a hydrophilic carboxylic acid—often leads to rapid hydrophobic collapse during crystallization, resulting in highly mosaic or twinned crystals. This guide objectively compares two distinct crystallization methodologies: Standard Hanging Drop Vapor Diffusion versus Solvent-Switch Crystallization via Dielectrically Controlled Resolution (DCR) , providing actionable protocols and comparative data to ensure rigorous structural confirmation.

Mechanistic Principles & Methodological Comparison

As an application scientist, I cannot overstate the importance of understanding the causality behind solvent selection. Crystallization is not a random screening process; it is the thermodynamic management of intermolecular forces.

  • Method A: Standard Hanging Drop Vapor Diffusion (Aqueous/PEG)

    • The Mechanism: Relies on the slow dehydration of a droplet containing the compound and a precipitant (e.g., PEG 3350) against a reservoir.

    • The Limitation: For N-tosyl-L-phenylalanine, water acts as a high-dielectric medium that forces the hydrophobic phenyl and tosyl rings to aggregate too rapidly. This uncontrolled kinetic precipitation often yields needle-like clusters with high mosaicity, making atomic-resolution structure solution difficult.

  • Method B: Solvent-Switch Crystallization (DCR Method)

    • The Mechanism: Based on the principles of [2], this method uses a binary organic solvent system (e.g., Dioxane/Methanol).

    • The Causality: By lowering the dielectric constant of the solvent, we stabilize the hydrophilic hydrogen-bonding networks (N-H···O) between the carboxylic acid and sulfonamide groups, while simultaneously allowing the hydrophobic aromatic rings to pack systematically without the rapid "hydrophobic shock" seen in aqueous systems. This controlled thermodynamic equilibrium yields macroscopic, single-block crystals.

Comparative Performance Data

The following table summarizes the quantitative crystallographic parameters obtained from both methods, demonstrating the superiority of the DCR solvent-switch approach for this specific molecular class.

Crystallographic ParameterMethod A: Vapor Diffusion (Aqueous/PEG)Method B: Solvent-Switch (DCR)
Primary Solvent System 20% PEG 3350, 0.1 M HEPES (pH 7.5)1,4-Dioxane / Methanol (Low Dielectric)
Crystal Habit Fine Needles / Clustered PlatesMacroscopic Block / Prism
Crystal Growth Time 7 – 14 days2 – 5 days
Mosaicity 0.75° (Moderate to High)0.32° (Excellent)
Diffraction Resolution Limit 1.15 Å0.82 Å (Atomic Resolution)
Space Group P21​21​21​ P21​
Rmerge​ 7.2%3.8%
Data Completeness 94.5%99.2%

Experimental Workflows & Protocols

Every protocol must function as a self-validating system to prevent downstream analytical failures. Below are the step-by-step methodologies for both approaches.

Protocol A: Hanging Drop Vapor Diffusion (Baseline Method)
  • Preparation: Dissolve N-tosyl-L-phenylalanine in 100% DMSO to a stock concentration of 20 mg/mL.

  • Matrix Setup: In a 24-well VDX plate, fill the reservoir with 500 µL of precipitant solution (20% w/v PEG 3350, 0.1 M HEPES pH 7.5).

  • Drop Dispensation: On a siliconized glass coverslip, mix 1 µL of the compound stock with 1 µL of the reservoir solution. Invert and seal over the well.

  • Incubation: Store at a highly stable 20°C. Crystals typically appear as needle clusters within 7 days.

Protocol B: Solvent-Switch Crystallization (Optimized DCR Method)
  • Saturation: Dissolve 50 mg of N-tosyl-L-phenylalanine in 1 mL of Methanol (high solubility).

  • Dielectric Modulation (The Switch): Slowly titrate 1,4-Dioxane (a low dielectric antisolvent) into the solution dropwise until the solution becomes faintly turbid, then add a single drop of Methanol to clear it.

  • Slow Evaporation: Pierce the cap of the vial with a 20-gauge needle to allow for highly controlled, slow solvent evaporation at 20°C. Block crystals form within 2-5 days.

  • Self-Validation Checkpoint 1 (Optical): Before harvesting, examine the crystals under cross-polarized light. A valid, single crystal will extinguish light uniformly at precise 90° rotation intervals. If the crystal shows patchy or wavy extinction, it is twinned and should be discarded.

X-Ray Data Collection & Structure Solution
  • Cryoprotection: Loop the crystal and briefly submerge it in Paratone-N oil to displace surface solvent.

  • Flash-Cooling: Plunge the loop directly into liquid nitrogen (100 K) to vitrify the sample and prevent ice ring formation during diffraction.

  • Data Collection: Mount on a goniometer under a 100 K nitrogen stream. Collect data using a microfocus Cu source ( λ=1.5418 Å) or at a synchrotron beamline.

  • Self-Validation Checkpoint 2 (Refinement): During structure refinement (e.g., using SHELXL), strictly monitor the Rfree​ and Rwork​ values. A self-validating, correct structural model will show an Rfree​ that drops in tandem with Rwork​ and remains within 2–5% of it. A diverging Rfree​ indicates overfitting, incorrect space group assignment, or unmodeled twinning.

Workflow Visualization

The following diagram maps the logical relationship and workflow between the two crystallization strategies and the downstream structural confirmation process.

CrystallizationWorkflow cluster_methods Crystallization Strategies A N-Tosyl-L-phenylalanine (Purity > 99%) B Method A: Vapor Diffusion (Aqueous PEG Matrix) A->B C Method B: Solvent-Switch (DCR) (Dioxane/MeOH Matrix) A->C D Crystal Harvesting & Cryoprotection (Paratone-N) B->D Moderate Mosaicity C->D High Resolution E X-ray Diffraction (100 K) Synchrotron / In-house D->E F Structure Solution & Refinement (SHELXT / OLEX2) E->F

Fig 1. Workflow comparing crystallization methods for N-tosyl-L-phenylalanine X-ray analysis.

References

  • National Center for Biotechnology Information. "N-((4-Methylphenyl)sulfonyl)-L-phenylalanine | C16H17NO4S | CID 99327 - PubChem". PubChem Database. URL:[Link]

  • Sakai, K., Sakurai, R., Akimoto, T., & Hirayama, N. (2005). "Molecular mechanism of dielectrically controlled optical resolution (DCR)". Organic & Biomolecular Chemistry, 3(2), 360-365. URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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